Diethyl fumarate
Description
Structure
2D Structure
Properties
IUPAC Name |
diethyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPRKVQEAMIZSS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
CCOC(=O)/C=C/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26298-06-6 | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-diethyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID7027253 | |
| Record name | (2E)-2-Butenedioic acid diethyl ester | |
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Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CHEMINFO] | |
| Record name | Diethyl fumarate | |
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Boiling Point |
214 °C | |
| Record name | DIETHYL FUMARATE | |
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Flash Point |
104 °C Closed Cup | |
| Record name | DIETHYL FUMARATE | |
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Solubility |
Insoluble in water; soluble in acetone and choloform, SLIGHTLY SOL IN WATER | |
| Record name | DIETHYL FUMARATE | |
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Density |
1.0452 g/cu cm at 20 °C | |
| Record name | DIETHYL FUMARATE | |
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Vapor Density |
5.93 (Air = 1) | |
| Record name | DIETHYL FUMARATE | |
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Vapor Pressure |
0.17 [mmHg], Vapor pressure: 1 mm Hg at 53.2 °C | |
| Record name | Diethyl fumarate | |
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| Record name | DIETHYL FUMARATE | |
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Color/Form |
White crystal or in liquid form | |
CAS No. |
623-91-6 | |
| Record name | Diethyl fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl fumarate | |
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| Record name | Diethyl fumarate | |
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| Record name | 2-Butenedioic acid (2E)-, 1,4-diethyl ester | |
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| Record name | (2E)-2-Butenedioic acid diethyl ester | |
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| Record name | Diethyl fumarate | |
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| Record name | DIETHYL FUMARATE | |
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| Record name | DIETHYL FUMARATE | |
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Melting Point |
0.8 °C | |
| Record name | DIETHYL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Diethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl fumarate (DEF), an ester of fumaric acid, is a molecule of significant interest in the pharmaceutical and chemical industries. It and its related compounds, such as dimethyl fumarate (DMF), are utilized in the treatment of autoimmune diseases like multiple sclerosis and psoriasis. The therapeutic effects of these fumarates are linked to their ability to modulate key cellular signaling pathways, including the Nrf2, NF-κB, and HIF-1α pathways. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, complete with detailed experimental protocols, quantitative data for process optimization, and visualizations of relevant biological pathways and experimental workflows.
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic approaches, primarily involving the esterification of fumaric acid or the isomerization of the corresponding maleate ester. A "one-pot" synthesis from maleic anhydride offers an efficient alternative.
Direct Esterification of Fumaric Acid
The most conventional method for synthesizing this compound is the direct Fischer esterification of fumaric acid with ethanol.[1][2] This reaction is typically catalyzed by a strong acid.
-
Reaction Scheme:
Fumaric Acid + 2 Ethanol ⇌ this compound + 2 H₂O
Various catalysts can be employed to drive this equilibrium reaction toward the product side.
-
Catalysts:
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) are commonly used.
-
Heterogeneous Catalysts: Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15), offer advantages in terms of catalyst recovery and product purification.
-
Table 1: Comparison of Catalytic Systems for this compound Synthesis via Esterification
| Catalyst System | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Sulfuric Acid | 10 hours | Reflux | 80.4% | [3] |
| Solid Superacid | 8 hours | Reflux | 86.1% | [3] |
| Sodium Bisulfate | 10 hours | Reflux | 80.4% | [3] |
| Methyltrioxorhenium(VII) | 70 hours | 190°C | 41% | [1] |
Isomerization of Diethyl Maleate
An alternative route involves the isomerization of the cis-isomer, diethyl maleate, to the thermodynamically more stable trans-isomer, this compound. This transformation can be initiated by various catalysts.
-
Reaction Scheme:
Diethyl Maleate ⇌ this compound
-
Catalysts: Catalysts for this isomerization include thiourea, aluminum chloride, and halogens like iodine.
One-Pot Synthesis from Maleic Anhydride
A highly efficient, one-pot method starts with maleic anhydride and ethanol. This process combines isomerization and esterification in a single reaction vessel, often accelerated by microwave irradiation.[3]
-
Reaction Scheme:
Maleic Anhydride + 2 Ethanol → this compound + H₂O
-
Catalyst System: A composite catalyst system is typically used, comprising an isomerization catalyst (e.g., aluminum chloride) and an esterification catalyst (e.g., sodium bisulfate).[3] This method has been reported to achieve a yield of 90.1% with a significantly reduced reaction time of 4 hours.[3]
Purification of this compound
Obtaining high-purity this compound is crucial for its application in research and drug development. The primary purification techniques include washing and distillation, recrystallization, and chromatographic methods.
Washing and Distillation
A standard workup procedure involves neutralizing and washing the crude product to remove acidic catalysts and unreacted starting materials, followed by distillation to isolate the pure ester.
Recrystallization
Recrystallization is an effective method for purifying solid compounds. While this compound is a liquid at room temperature, its derivatives and related compounds like dimethyl fumarate are often purified by this method. A suitable solvent or solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For the closely related dimethyl fumarate, various solvent systems have been employed for recrystallization, including mixtures of dichloromethane and methanol, acetone and water, and ethanol and water.[4][5][6]
Table 2: Purity of Dimethyl Fumarate after Recrystallization (as a proxy for Fumarate Esters)
| Solvent System | Purity Level | Reference |
| Dichloromethane:Methanol (1:1) | High Purity | [4][6] |
| Acetone:Water | High Purity | [4][5][6] |
| Ethanol:Water | High Purity | [4][5][6] |
Molecularly Imprinted Polymer (MIP) Chromatography
For applications requiring exceptionally high purity and the removal of isomeric impurities (i.e., diethyl maleate), molecularly imprinted polymer (MIP) chromatography is a powerful technique. MIPs are polymers synthesized with recognition sites for a specific target molecule. A patent describes a method for purifying dimethyl maleate by removing the trans-isomer, dimethyl fumarate, using a dimethyl fumarate-imprinted adsorption column.[7] This technique could be adapted for the purification of this compound.
Detailed Experimental Protocols
Protocol for One-Pot Synthesis of this compound from Maleic Anhydride
This protocol is adapted from a reported microwave-assisted method.[3]
-
Reaction Setup: In a single-neck flask equipped with a reflux condenser, combine maleic anhydride and ethanol in a 1:3 molar ratio.
-
Catalyst Addition: To this mixture, add 3.5% aluminum chloride and 4.5% sodium bisulfate by weight relative to the maleic anhydride.
-
Reaction: Subject the mixture to microwave irradiation for a specified duration (e.g., up to 4 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid catalysts.
-
Neutralize the filtrate to a pH of 7 using a 10% aqueous solution of sodium carbonate.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification:
-
Remove the excess ethanol by atmospheric distillation.
-
Perform vacuum distillation, collecting the fraction at 100-110 °C under 0.003 MPa to obtain pure this compound as a colorless, transparent oily liquid.[3]
-
Protocol for Purification by Washing and Distillation
This is a general procedure for the purification of crude this compound.[2]
-
Washing:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product with a 5% aqueous sodium carbonate solution to neutralize any remaining acid.
-
Separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of calcium chloride.
-
Separate the organic layer.
-
-
Drying: Dry the organic layer over anhydrous calcium chloride.
-
Distillation: Filter to remove the drying agent and then distill the liquid to obtain pure this compound.
Signaling Pathways Modulated by Fumarates
This compound and its active metabolite, monomethyl fumarate, exert their biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.[8][9] Fumarates are known activators of this pathway.[8][10]
-
Mechanism of Activation: Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Fumarates react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.
-
Downstream Effects: Once freed, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression.[9][11]
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Fumarates have been shown to inhibit this pathway.[12][13][14]
-
Mechanism of Inhibition: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. Fumarates can inhibit the degradation of IκB, thereby preventing NF-κB activation.
-
Downstream Effects: Inhibition of NF-κB translocation to the nucleus prevents the transcription of pro-inflammatory genes, such as cytokines and chemokines.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 623-91-6 [chemicalbook.com]
- 3. Dimethyl Fumarate Controls the NRF2/DJ-1 Axis in Cancer Cells: Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20140200363A1 - Process for Preparing High Purity and Crystalline Dimethyl Fumarate - Google Patents [patents.google.com]
- 5. WO2012170923A1 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
- 6. US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
- 7. CN106187775B - Method for purifying dimethyl maleate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation [iris.unipv.it]
- 11. Activation of the Nrf2/HO-1 signaling pathway by dimethyl fumarate ameliorates complete Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethyl Fumarate Induces Apoptosis via Inhibiting NF-κB and STAT3 Signaling in Adult T-cell Leukemia/Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancreatic Carcinoma [frontiersin.org]
Diethyl Fumarate: A Comprehensive Physicochemical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl fumarate (DEF) is an organic compound, specifically the diethyl ester of fumaric acid. It presents as a colorless to slightly yellow, transparent liquid and finds applications in various fields, including organic synthesis, as a solvent, and in the development of polymers and pharmaceutical agents.[1][2] Notably, it is used in the Diels-Alder reaction and has been investigated for its role in creating tailored biomaterials. This guide provides a detailed overview of the core physicochemical properties of this compound, intended to serve as a critical resource for professionals in research and drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and industrial settings, from reaction kinetics to formulation development.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid; may appear as a white crystal | [1][2][3] |
| Melting Point | 0.8 - 2 °C | [1] |
| Boiling Point | 214 - 219 °C | [1] |
| Density | 1.0452 - 1.052 g/mL at 20-25 °C | [1][4] |
| Refractive Index (n20/D) | 1.44 | [4] |
| Flash Point | 91 - 111 °C (closed cup) | [1][2] |
| Vapor Pressure | 0.159 - 0.178 mmHg at 25 °C | [2][5] |
| Vapor Density | 5.93 (Air = 1) | [1] |
Table 2: Solubility and Partitioning Characteristics of this compound
| Property | Value | Reference |
| Water Solubility | 3.1 g/L; generally described as insoluble or immiscible | [2][4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and chloroform | [1][2] |
| LogP (Octanol/Water Partition Coefficient) | 2.200 (estimated) | [4] |
Experimental Protocols
While detailed experimental protocols for the determination of each physicochemical property are not extensively available in the provided search results, a general method for the synthesis of this compound is consistently reported.
Synthesis of this compound via Esterification
A common method for synthesizing this compound is through the esterification of fumaric acid with ethanol, often catalyzed by an acid such as sulfuric acid.[6] Another approach involves the isomerization of maleic anhydride to monomethyl maleate, followed by isomerization to monomethyl fumarate and subsequent esterification.[7][8]
General Procedure:
-
Fumaric acid is reacted with an excess of ethanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added to the mixture.
-
The reaction mixture is heated to reflux for a specified period to drive the esterification process.
-
Upon completion, the mixture is cooled, and the catalyst is neutralized.
-
The product is then purified, often through washing with an aqueous sodium carbonate solution, followed by a saturated calcium chloride solution, drying, and distillation.[9]
A more recent method utilizes microwave irradiation with a composite catalyst of aluminum chloride and sodium bisulfate to achieve a higher yield in a shorter reaction time.[7]
Visualizations
Logical Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound from fumaric acid and ethanol.
References
- 1. This compound | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound CAS#: 623-91-6 [m.chemicalbook.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. WO2015140811A2 - An improved process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]
- 9. This compound | 623-91-6 [chemicalbook.com]
Unraveling the In Vitro Mechanisms of Diethyl Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl fumarate (DEF) is a fumaric acid ester with significant therapeutic potential, though its in vitro mechanism of action is less extensively characterized than its close analog, dimethyl fumarate (DMF). This technical guide provides an in-depth overview of the core in vitro mechanisms of DEF, drawing heavily on the comprehensive research conducted on DMF and its active metabolite, monomethyl fumarate (MMF), as well as comparative studies involving monoethyl fumarate (MEF), the active metabolite of DEF. The primary mechanisms of action for fumaric acid esters revolve around the activation of the Nrf2 antioxidant response pathway and the modulation of cellular glutathione levels, which in concert, contribute to their anti-inflammatory, immunomodulatory, and cytoprotective effects.
Core Mechanism of Action: Nrf2 Activation
A central mechanism of action for fumaric acid esters is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[1][2]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Electrophilic compounds like fumaric acid esters can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the dissociation of Nrf2.[1][3] Once liberated, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes.[4]
Comparative studies have shown that while both DMF and MEF activate the Nrf2 pathway, DMF appears to be a more potent activator, leading to a greater accumulation of Nrf2 protein.[1][2] However, the transcriptional response of downstream target genes can be distinct, with MEF showing a more robust induction of certain genes at lower concentrations.[1]
Modulation of Cellular Glutathione
Glutathione (GSH), a tripeptide, is the most abundant intracellular antioxidant. Fumaric acid esters, being electrophilic, can directly react with and deplete cellular GSH pools through a Michael addition reaction.[5] This initial depletion of GSH is a key trigger for the activation of the Nrf2 pathway, as the cell senses the shift in redox balance.[6]
Interestingly, in vitro studies comparing DMF and MEF have revealed distinct effects on GSH levels. DMF causes a rapid and significant, though transient, depletion of intracellular GSH.[1][7] In contrast, MEF does not induce this acute reduction in GSH but does contribute to an overall increase in total GSH levels over a 24-hour period.[1][7] This suggests that while both compounds ultimately lead to enhanced GSH synthesis (a downstream effect of Nrf2 activation), their initial impact on the cellular GSH pool differs. The long-term effect of both is an increase in the cell's antioxidant capacity.[7]
Anti-Inflammatory Effects
The anti-inflammatory properties of fumaric acid esters are, in part, a consequence of Nrf2 activation and the subsequent upregulation of antioxidant enzymes which can mitigate inflammatory signaling.[8] Additionally, DMF has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[9] NF-κB is a key transcription factor that drives the expression of pro-inflammatory cytokines. DMF can also modulate the phenotype of immune cells, such as inducing a shift towards anti-inflammatory M2 microglia.[10]
Pro-Apoptotic Effects
In certain cell types, particularly rapidly proliferating or malignant cells, fumaric acid esters can induce apoptosis. This effect is often linked to the significant depletion of GSH, which can lead to overwhelming oxidative stress and trigger the intrinsic apoptotic pathway.[11] Studies with DMF have shown that it can induce apoptosis in activated T-cells and various cancer cell lines.[12] More recently, MEF has been demonstrated to have anti-apoptotic effects in retinal pigment epithelial cells by reducing the Bax/Bcl-2 ratio and caspase-3 cleavage, highlighting its cytoprotective potential.[8] The context of the cell type and the concentration of the fumarate ester are critical determinants of whether a pro- or anti-apoptotic effect is observed.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on DMF and MEF, which can serve as a reference for the expected activity of DEF.
Table 1: Effects on Nrf2 Target Gene Expression in Human Astrocytes (24h treatment)
| Gene | Compound | 1 µg/mL (Fold Change vs. DMSO) | 3 µg/mL (Fold Change vs. DMSO) | 6 µg/mL (Fold Change vs. DMSO) |
| NQO1 | DMF | ~1.5 | ~3.0 | ~5.0 |
| MEF | ~1.2 | ~2.0 | ~3.0 | |
| HMOX1 | DMF | ~2.0 | ~5.0 | ~15.0 |
| MEF | ~4.0 | ~8.0 | ~10.0 | |
| GCLC | DMF | ~1.5 | ~2.5 | ~4.0 |
| MEF | ~1.2 | ~1.8 | ~2.5 |
Data extrapolated from graphical representations in Brennan et al., 2015.[1]
Table 2: Effects on Intracellular Glutathione Levels in Human Astrocytes
| Compound | Effect at 1-6 hours | Effect at 24 hours |
| DMF | Concentration-dependent depletion | Levels recover and rise above baseline |
| MEF | No acute reduction | Levels rise above baseline |
Based on findings from Brennan et al., 2015.[1][7]
Experimental Protocols
The following are generalized protocols for key in vitro experiments based on published studies with DMF and MEF. These can be adapted for the investigation of DEF.
1. Nrf2 Target Gene Expression Analysis
-
Cell Culture: Plate human astrocytes in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat cells with varying concentrations of DEF (e.g., 1-10 µg/mL) or vehicle control (e.g., DMSO) for 24 hours.
-
RNA Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a thermal cycler with specific primers and probes for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate fold changes in gene expression relative to the vehicle control using the comparative CT method.
2. Intracellular Glutathione Assay
-
Cell Culture: Plate human astrocytes in 96-well plates.
-
Treatment: Treat cells with DEF or vehicle control for various time points (e.g., 0.5, 1, 6, 12, 24 hours).
-
GSH Measurement: Use a luminescent-based glutathione assay kit (e.g., GSH-Glo™, Promega) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader and normalize to a standard curve to determine relative GSH levels.
3. Western Blot for Nrf2 Nuclear Translocation
-
Cell Culture and Treatment: Culture cells and treat with DEF for a shorter duration (e.g., 6 hours).
-
Cell Lysis and Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Protein Quantification: Determine protein concentration in each fraction using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each fraction on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against Nrf2 and loading controls for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic), followed by HRP-conjugated secondary antibodies.
-
Visualization: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The in vitro mechanism of action of this compound is primarily driven by its ability to modulate the cellular redox state, leading to the activation of the cytoprotective Nrf2 pathway. While direct experimental data on DEF is limited, extensive research on the closely related dimethyl fumarate and monoethyl fumarate provides a strong basis for understanding its molecular interactions. Key events include the initial reaction with and potential depletion of cellular glutathione, followed by the modification of Keap1, leading to Nrf2 nuclear translocation and the upregulation of a suite of antioxidant and anti-inflammatory genes. The precise dynamics of these interactions, particularly the initial effect on glutathione levels, may differ from those of DMF, as suggested by comparative studies with MEF. Further direct in vitro investigation of DEF is warranted to fully elucidate its unique pharmacological profile. This guide provides a foundational understanding and practical framework for researchers and drug development professionals to explore the therapeutic potential of this promising compound.
References
- 1. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 2. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective and Anti-Inflammatory Effects of Dimethyl Fumarate, Monomethyl Fumarate, and Cannabidiol in Neurons and Microglia [mdpi.com]
- 7. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinal Protective Effect of Mono-Ethyl Fumarate in Experimental Age-Related Macular Degeneration via Anti-Oxidative and Anti-Apoptotic Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Dimethylfumarate induces apoptosis in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
Solubility of Diethyl Fumarate in Common Laboratory Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diethyl fumarate in a range of common laboratory solvents. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, formulation development, and purification processes. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and provides logical workflows for assessing solubility.
Quantitative Solubility Data
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |
| Water | H₂O | 18.02 | 3.1 g/L[1][2] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 140 mg/mL | Not Specified |
| Acetone | C₃H₆O | 58.08 | Soluble[3][4] | Not Specified |
| Chloroform | CHCl₃ | 119.38 | Soluble[3][4] | Not Specified |
| Methanol | CH₃OH | 32.04 | Soluble | Not Specified |
| Ethanol | C₂H₅OH | 46.07 | Data Not Available | Not Specified |
| Dichloromethane | CH₂Cl₂ | 84.93 | Data Not Available | Not Specified |
Note on Water Solubility: While a quantitative value of 3.1 g/L is reported, some sources also describe this compound as "immiscible" or "insoluble" in water[1]. This discrepancy may be due to different experimental conditions or definitions of solubility. Researchers should verify the solubility in water for their specific application.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many experimental and developmental processes. Below are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., ethanol, methanol, acetone, dichloromethane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system for analysis
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a visible excess of the solute is necessary to ensure that saturation is reached.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure that the concentration of the solute in the solution no longer changes over time.
-
Phase Separation: After equilibration, allow the container to stand undisturbed at the same temperature to allow the undissolved this compound to settle. To ensure complete separation of the saturated solution from the excess solute, centrifugation of the sample is recommended.
-
Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/100mL.
For more precise and dynamic solubility measurements, advanced techniques like the laser monitoring observation technique can be employed. This method was used to determine the solubility of the related compound, dimethyl fumarate, in various solvents[5][6].
Principle: This technique relies on detecting the dissolution or precipitation of the last small crystal of the solute in a solution by monitoring the transmission of a laser beam through the sample as the temperature is slowly changed.
Apparatus:
-
Laser generator
-
Photoelectric transformer and recorder
-
Jacketed glass vessel with a magnetic stirrer
-
Precision temperature controller and probe
Procedure:
-
A known mass of the solute and solvent are placed in the jacketed glass vessel.
-
The solution is heated or cooled at a very slow and controlled rate.
-
A laser beam is passed through the solution, and the intensity of the transmitted light is monitored by a photoelectric detector.
-
When the last crystal of the solute dissolves (on heating) or the first crystal appears (on cooling), there is a sharp change in the intensity of the transmitted light.
-
The temperature at which this change occurs is recorded as the saturation temperature for that specific concentration.
-
By repeating this process with different solute-solvent ratios, a solubility curve as a function of temperature can be constructed.
Diagrams and Workflows
Visual representations of experimental workflows and logical relationships can aid in understanding and implementation.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Logical workflow for assessing the solubility of a compound.
References
- 1. This compound | 623-91-6 [chemicalbook.com]
- 2. This compound CAS#: 623-91-6 [m.chemicalbook.com]
- 3. This compound | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Diethyl Fumarate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 623-91-6 Molecular Formula: C₈H₁₂O₄ Molecular Weight: 172.18 g/mol [1]
This technical guide provides an in-depth overview of diethyl fumarate (DEF), a dialkyl ester of fumaric acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activity, and experimental applications of this compound. This document summarizes key physicochemical data, outlines its primary mechanism of action through the Nrf2 signaling pathway, provides detailed experimental protocols, and discusses its relevance in medicinal chemistry, particularly in comparison to the well-studied analogue, dimethyl fumarate (DMF).
Physicochemical and Spectroscopic Data
This compound is a colorless liquid at room temperature.[1] Its core physicochemical properties are summarized in the table below, providing a ready reference for experimental design and formulation development.
| Property | Value | References |
| CAS Number | 623-91-6 | [2] |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| IUPAC Name | diethyl (2E)-but-2-enedioate | |
| Appearance | Colorless liquid | [1] |
| Melting Point | 1-2 °C | |
| Boiling Point | 218-219 °C | |
| Density | 1.052 g/mL at 25 °C | |
| Refractive Index | n20/D 1.44 | |
| Solubility | Insoluble in water; soluble in acetone and chloroform. | [1] |
| Flash Point | 104 °C (closed cup) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Representative spectral data can be found in various databases.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethyl groups and the vinylic protons of the fumarate backbone.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR, showing distinct peaks for the carbonyl, vinylic, methylene, and methyl carbons. |
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=O (ester) and C=C functional groups.
Biological Activity and Mechanism of Action
While this compound itself has been studied to a lesser extent than its methyl analogue, its biological activity is presumed to be mediated by its active metabolite, monoethyl fumarate (MEF). This mechanism is analogous to that of the FDA-approved drug dimethyl fumarate (Tecfidera®), which is rapidly hydrolyzed to monomethyl fumarate (MMF) in the body.[3][4][5] Fumaric acid esters are known to be potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[6][7][8][9]
The Nrf2 Signaling Pathway
The activation of the Nrf2 pathway is a key event in the cellular response to electrophilic and oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Electrophilic compounds like fumarate esters can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation. As a result, newly synthesized Nrf2 can accumulate and translocate to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This leads to the transcription and translation of proteins involved in antioxidant defense, detoxification, and anti-inflammatory processes.
Caption: Nrf2 signaling pathway activation by this compound.
Comparative Activity of Fumarate Esters
Research comparing dimethyl fumarate (DMF) and monoethyl fumarate (MEF) has revealed differential effects on the Nrf2 pathway. While both compounds are pharmacologically active, DMF treatment leads to a more robust modification of Keap1 cysteine residues compared to MEF.[10] Consequently, while both induce the nuclear translocation of Nrf2 and subsequent gene transcription, the responses to MEF can be of a lower magnitude or qualitatively distinct from those of DMF.[10] For instance, at higher concentrations, DMF induces greater expression of genes like NQO1 and HMOX1, whereas at lower concentrations, MEF can be a more potent inducer of certain genes.[11] This suggests that the choice of ester group can fine-tune the biological response, a critical consideration for drug design and development.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for related compounds and can be adapted for specific research needs.
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of fumaric acid with ethanol. The following is a representative protocol.
Materials:
-
Fumaric acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, suspend fumaric acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation to obtain pure this compound as a colorless oil.
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol, adapted from validated methods for dimethyl fumarate, can be used for the quantitative analysis of this compound in various matrices.[10][11][12][13][14]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40, v/v), with the aqueous phase acidified to pH ~2.6 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a series of calibration standards (e.g., 10-150 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject equal volumes of the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
In Vitro Nrf2 Activation Assay (Adapted from DMF Protocols)
This protocol describes a method to assess the ability of this compound to activate the Nrf2 pathway in a cell-based assay, for example, by measuring the induction of a downstream target gene like NQO1.
Materials:
-
Human cell line (e.g., astrocytes, keratinocytes)
-
Cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (DMSO, for stock solution)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Incubate the cells with varying concentrations of this compound for a specified period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO only).
-
RNA Extraction: After incubation, lyse the cells and extract total RNA using a suitable commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for an Nrf2 target gene (e.g., NQO1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression for each treatment condition compared to the vehicle control using the ΔΔCt method.
Workflow for Synthesis and Biological Evaluation
The development and characterization of a compound like this compound follow a logical workflow, from initial synthesis to biological testing. This process ensures the purity and identity of the compound before its effects are assessed in biological systems.
Caption: General workflow for the synthesis and evaluation of this compound.
Applications in Drug Development and Research
This compound serves as a valuable tool for researchers in several capacities:
-
Chemical Intermediate: It is used in the synthesis of more complex molecules and polymers.
-
Research Tool for Nrf2 Pathway: As a cell-permeable electrophile, it can be used to study the downstream effects of Nrf2 activation in various cellular models of disease.
-
Prodrug Design: The comparison between diethyl and dimethyl fumarate highlights how simple modifications to the ester group can alter the pharmacokinetic and pharmacodynamic properties of a drug. This makes DEF an interesting subject for studies on prodrug strategies and structure-activity relationships.
-
Therapeutic Potential: Given the proven efficacy of other fumaric acid esters in treating diseases like multiple sclerosis and psoriasis, this compound and its derivatives represent a potential area for the development of new therapeutics with potentially different safety and efficacy profiles.[15]
References
- 1. This compound | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 6. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 by dimethyl fumarate improves vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Spectroscopic Characterization of Diethyl Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for diethyl fumarate, a key chemical intermediate and active pharmaceutical ingredient. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for obtaining these spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, development, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.84 | s | - | 2H | =CH |
| 4.26 | q | 7.1 | 4H | -O-CH₂- |
| 1.32 | t | 7.1 | 6H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 165.2 | C=O |
| 133.5 | =CH |
| 61.2 | -O-CH₂- |
| 14.1 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkyl) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1260, ~1170 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound (Electron Ionization) [3]
| m/z | Relative Intensity (%) | Assignment |
| 172 | ~20 | [M]⁺ (Molecular Ion) |
| 145 | ~5 | [M - C₂H₅]⁺ |
| 127 | 100 | [M - OC₂H₅]⁺ |
| 99 | ~75 | [M - COOC₂H₅]⁺ |
| 71 | ~15 | [C₄H₇O]⁺ |
| 45 | ~10 | [C₂H₅O]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
Spectral Width: 8223.68 Hz (20.55 ppm)
-
Temperature: 298 K
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 24038.46 Hz (238.89 ppm)
-
Temperature: 298 K
-
-
Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected using TopSpin 3.6 software. Chemical shifts were referenced to the TMS signal (δ = 0.00 ppm for ¹H) or the CDCl₃ solvent peak (δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A single drop of neat this compound was placed directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Data Format: Transmittance
-
-
Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: A dilute solution of this compound (1 mg/mL) was prepared in dichloromethane.
-
Instrumentation: The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.
-
GC Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
-
MS Parameters:
-
Data Processing: The acquired data was processed using Agilent MassHunter software. The mass spectrum was obtained by averaging the scans across the chromatographic peak corresponding to this compound and subtracting the background spectrum from a nearby region.
Mandatory Visualization
The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
References
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
An In-depth Technical Guide to the Potential Therapeutic Targets of Diethyl Fumarate and its Analogs
Introduction
This technical guide provides a comprehensive overview of the molecular targets of fumaric acid esters, with a primary focus on this compound (DEF) and its well-studied analog, Dimethyl Fumarate (DMF). DMF is an approved oral therapy for relapsing-remitting multiple sclerosis and psoriasis.[1][2] Upon oral administration, DMF is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF).[3] The therapeutic efficacy of these compounds is attributed to their pleiotropic mechanism of action, engaging multiple cellular pathways that collectively result in immunomodulatory, anti-inflammatory, and neuroprotective effects.[2][4] This document, intended for researchers, scientists, and drug development professionals, delves into the core molecular targets, presents quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways. While much of the available research has been conducted on DMF and MMF, the structural and chemical similarities suggest that DEF likely shares a similar pharmacological profile.
The activation of the Nrf2 antioxidant response pathway is a cornerstone of the therapeutic action of fumaric acid esters.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes that defend against oxidative stress.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7]
Mechanism of Action: DMF and MMF are electrophilic compounds that can react with cysteine residues on Keap1.[8][9] This covalent modification, known as succination, induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[8][10] Consequently, Nrf2 is stabilized, allowing it to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, thereby upregulating their transcription.[6][11] This leads to an increased expression of antioxidant and detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[12][13]
Quantitative Data: Nrf2 Pathway Activation
| Compound | Cell/System | Target Gene/Protein | Concentration | Fold Induction/Effect | Reference |
| DMF | Human PBMCs (ex vivo) | NQO1 mRNA | 30 µM | Statistically significant induction | [12] |
| DMF | Human PBMCs (ex vivo) | HO-1 mRNA | 100 µM | Statistically significant induction | [12] |
| MMF | Human PBMCs (ex vivo) | NQO1 mRNA | 100 µM | Statistically significant induction | [12] |
| MMF | Human PBMCs (ex vivo) | HO-1 mRNA | >100 µM | Statistically significant induction | [12] |
| DMF | N27 Cells | Hmox1 mRNA | 20 µM | ~3-fold increase at 4h | [14] |
| DMF | N27 Cells | Nqo1 mRNA | 20 µM | ~2.5-fold increase at 4h | [14] |
| MMF | N27 Cells | Hmox1 mRNA | 20 µM | ~2-fold increase at 4h | [14] |
| MMF | N27 Cells | Nqo1 mRNA | 20 µM | ~1.5-fold increase at 4h | [14] |
| DMF | Mouse Cortex (in vivo) | Nqo1 mRNA | 100 mg/kg | ~2-fold increase | [15] |
| DMF | Mouse Cortex (in vivo) | Hmox1 mRNA | 100 mg/kg | ~2.5-fold increase | [15] |
| DMF | Mouse Ovary (in vivo) | Serum Nrf2 | 50 mg/kg/day | 8.21 ± 0.11 ng/ml (vs 6.79 ± 0.12 in control) | [16] |
Experimental Protocol: Nrf2 Target Gene Expression Analysis by qRT-PCR
This protocol outlines the measurement of Nrf2 target gene transcription (e.g., NQO1, HO-1) in response to fumarate treatment in a cellular model.
1. Cell Culture and Treatment: a. Plate cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line) at a suitable density in appropriate culture medium. b. Allow cells to adhere or stabilize for 24 hours. c. Treat cells with various concentrations of DMF or MMF (e.g., 10-100 µM) or vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).[14]
2. RNA Isolation: a. Following treatment, harvest the cells. b. Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. c. Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems). b. Use a consistent amount of RNA (e.g., 1 µg) for each reaction to ensure comparability.
4. Quantitative Real-Time PCR (qRT-PCR): a. Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target genes (NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., TaqMan® or SYBR® Green).[12] b. Perform the PCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. c. Record the cycle threshold (Ct) values for each gene.
5. Data Analysis: a. Calculate the relative gene expression using the ΔΔCt method. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene for each sample (ΔCt). c. Further normalize the ΔCt values of the treated samples to the ΔCt of the vehicle-treated control samples (ΔΔCt). d. The fold change in gene expression is calculated as 2-ΔΔCt.
Signaling Pathway Diagram: Nrf2 Activation
Caption: Nrf2 pathway activation by DMF/MMF.
Hydroxycarboxylic Acid Receptor 2 (HCA2)
HCA2, also known as GPR109A, is a Gi protein-coupled receptor expressed on various immune cells, including neutrophils, monocytes, and macrophages, as well as on keratinocytes and Langerhans cells.[17][18] Its endogenous ligands include niacin (nicotinic acid) and β-hydroxybutyrate.[18]
Mechanism of Action: Monomethyl fumarate (MMF), the primary metabolite of DMF, is a potent agonist of HCA2.[3] Activation of HCA2 on immune cells leads to a reduction in inflammatory responses.[19] For instance, in the context of multiple sclerosis models, HCA2 activation has been shown to decrease the infiltration of neutrophils into the central nervous system.[3][20] This is achieved, in part, by interfering with neutrophil adhesion to endothelial cells and their subsequent chemotaxis.[3] The anti-inflammatory effects are mediated through Gi signaling, which typically involves the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Data: HCA2-Mediated Effects
| Compound | Cell/System | Assay | Concentration | Effect | Reference |
| MMF | Wild-type mouse neutrophils | Adhesion to bEnd.3 cells | 100 µM | Significant reduction in adhesion | [3] |
| MMF | Hca2-/- mouse neutrophils | Adhesion to bEnd.3 cells | 100 µM | No effect on adhesion | [3] |
| MMF | Wild-type mouse neutrophils | Migration towards CXCL2 | 100 µM | Inhibition of chemotaxis | [3] |
| MMF | Hca2-/- mouse neutrophils | Migration towards CXCL2 | 100 µM | No effect on chemotaxis | [3] |
Experimental Protocol: Neutrophil Adhesion Assay
This protocol describes an in vitro assay to measure the effect of MMF on neutrophil adhesion to endothelial cells, a key HCA2-mediated event.[3]
1. Cell Culture: a. Culture brain endothelial cells (e.g., bEnd.3 cell line) to confluence in a 96-well plate. b. Isolate neutrophils from the bone marrow of wild-type and Hca2-/- mice.
2. Endothelial Cell Activation: a. Stimulate the confluent endothelial cell monolayer with an inflammatory cytokine (e.g., TNF-α) for several hours to upregulate the expression of adhesion molecules.
3. Neutrophil Labeling and Treatment: a. Label the isolated neutrophils with a fluorescent dye (e.g., calcein-AM) for easy visualization and quantification. b. Pre-incubate the labeled neutrophils with MMF (e.g., 100 µM) or vehicle control for 30 minutes.
4. Co-culture and Adhesion: a. Add the pre-treated neutrophils to the wells containing the activated endothelial cell monolayer. b. Allow the neutrophils to adhere for a specified period (e.g., 30 minutes) at 37°C.
5. Washing and Quantification: a. Gently wash the wells to remove non-adherent neutrophils. b. Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader.
6. Data Analysis: a. Calculate the percentage of adherent cells for each condition relative to the total number of added cells. b. Compare the adhesion of MMF-treated neutrophils to vehicle-treated controls for both wild-type and Hca2-/- genotypes to determine if the effect is HCA2-dependent.
Signaling Pathway Diagram: HCA2 Activation
Caption: HCA2 receptor signaling cascade initiated by MMF.
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
GAPDH is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[21] Beyond its metabolic role, GAPDH is implicated in various cellular processes. Activated immune cells often undergo a metabolic shift to aerobic glycolysis (the Warburg effect), making this pathway a potential therapeutic target in autoimmune diseases.[10][22]
Mechanism of Action: DMF and MMF can covalently modify a catalytic cysteine residue in the active site of GAPDH through succination.[10] This modification inactivates the enzyme, leading to an inhibition of aerobic glycolysis.[10][22] By downregulating glycolysis in activated immune cells, DMF can temper their pro-inflammatory functions, thus contributing to its immunomodulatory effects.[10][23]
Quantitative Data: GAPDH Inhibition
| Compound | System | Assay | Concentration | Effect | Reference |
| DMF | Cultured mouse peritoneal macrophages | GAPDH activity | 25 µM (overnight) | Significant inhibition | [10] |
| DMF | Mouse spleen and small intestine (in vivo) | GAPDH activity | Oral treatment | Decreased GAPDH activity | [10] |
| DMF/MMF | LPS-stimulated mouse peritoneal macrophages | Extracellular Acidification Rate (ECAR) | Not specified | Inhibition of aerobic glycolysis | [10] |
| DMF/MMF | Activated mouse and human CD4+ lymphocytes | Basal and maximal glycolysis | Not specified | Decreased glycolysis | [10] |
Experimental Protocol: GAPDH Activity Assay
This protocol is a generalized method for measuring GAPDH enzyme activity in cell lysates, adapted from commercially available kits.[21][24][25]
1. Sample Preparation: a. Treat cells (e.g., immune cells) with DMF or a vehicle control. b. Harvest the cells and wash with cold PBS. c. Lyse the cells using a suitable lysis buffer on ice. d. Centrifuge the lysate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. e. Collect the supernatant containing the cytosolic proteins, including GAPDH. f. Determine the protein concentration of the lysate for normalization.
2. Assay Reaction: a. In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well. b. Prepare a reaction mixture containing the GAPDH substrate (glyceraldehyde-3-phosphate) and NAD+ in an assay buffer. c. Initiate the reaction by adding the reaction mixture to the wells containing the cell lysate. d. The reaction involves the GAPDH-catalyzed reduction of NAD+ to NADH.
3. Measurement: a. Measure the increase in absorbance at 340 nm (the absorbance maximum for NADH) over time in a kinetic mode using a microplate reader.[26] b. Alternatively, some assays use a developer that reacts with the NADH produced to generate a colored product measured at ~450 nm.[21]
4. Data Analysis: a. Calculate the rate of the reaction (ΔOD/min) from the linear portion of the kinetic curve. b. The GAPDH activity is proportional to this rate. c. Compare the activity in lysates from DMF-treated cells to that of control-treated cells to determine the extent of inhibition.
Workflow Diagram: GAPDH Inhibition and Downstream Effects
Caption: Mechanism of GAPDH inactivation by DMF.
Other Potential Therapeutic Targets
In addition to the three primary targets detailed above, research suggests that fumaric acid esters may influence other cellular pathways.
-
Nuclear Factor Kappa B (NF-κB): By interacting with intracellular glutathione (GSH), MMF can lead to the inhibition of the nuclear translocation and transcriptional activity of NF-κB, a key pro-inflammatory transcription factor.[27]
-
Mitochondrial Biogenesis: DMF has been shown to induce mitochondrial biogenesis and improve mitochondrial function, an effect that is largely dependent on Nrf2 activation.[28]
-
Micro-RNA-21 (miR-21): DMF and MMF can reduce the expression of miR-21, a microRNA implicated in the production of pathogenic cells in multiple sclerosis and psoriasis.[27]
-
Phosphoglycerate Dehydrogenase (PHGDH): In endothelial cells, DMF has been found to inhibit PHGDH activity, leading to a downregulation of serine and glycine synthesis and altering cellular energy metabolism.[29][30]
The therapeutic efficacy of this compound and its analogs stems from a multi-targeted mechanism of action. The primary and most well-characterized targets are the Nrf2 antioxidant pathway, the HCA2 receptor, and the glycolytic enzyme GAPDH. By activating Nrf2, these compounds bolster cellular defenses against oxidative stress. Through HCA2 agonism, they exert anti-inflammatory effects by modulating immune cell function. Furthermore, by inhibiting GAPDH, they can reprogram the metabolism of activated immune cells, dampening their pro-inflammatory state. The interplay between these pathways results in the potent immunomodulatory, anti-inflammatory, and neuroprotective properties observed clinically. A thorough understanding of these molecular targets and the methodologies to assess their engagement is crucial for the continued development and optimization of fumarate-based therapies for a range of diseases.
References
- 1. Dimethyl fumarate for treatment of multiple sclerosis: mechanism of action, effectiveness, and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate’s protective effect in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl Fumarate: MedlinePlus Drug Information [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl fumarate targets GAPDH and aerobic glycolysis to modulate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of Nrf2 Pathway by Dimethyl Fumarate Attenuates Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease | Journal of Neuroscience [jneurosci.org]
- 15. Repurposing the NRF2 Activator Dimethyl Fumarate as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of Nrf2/Keap1 pathway by oral Dimethylfumarate administration alleviates oxidative stress and age-associated infertility might be delayed in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Immunometabolomic Interface Receptor Hydroxycarboxylic Acid Receptor 2 Mediates the Therapeutic Effects of Dimethyl Fumarate in Autoantibody-Induced Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 19. Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. biopioneer.com.tw [biopioneer.com.tw]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. Frontiers | Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancreatic Carcinoma [frontiersin.org]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. sciencellonline.com [sciencellonline.com]
- 26. Biochemical evidence that the whole compartment activity behavior of GAPDH differs between the cytoplasm and nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 28. academic.oup.com [academic.oup.com]
- 29. New insights in the targets of action of dimethyl fumarate in endothelial cells: effects on energetic metabolism and serine synthesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 30. New insights in the targets of action of dimethyl fumarate in endothelial cells: effects on energetic metabolism and serine synthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diethyl Fumarate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl fumarate (DEF) and its more extensively studied analog, dimethyl fumarate (DMF), are esters of fumaric acid that have garnered significant interest for their therapeutic potential, primarily attributed to their immunomodulatory and cytoprotective properties. These compounds are known to interact with key cellular signaling pathways, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. These mechanisms contribute to their antioxidant and anti-inflammatory effects.
This document provides detailed protocols for utilizing this compound in various cell-based assays. While much of the existing literature focuses on dimethyl fumarate, the methodologies presented here are adapted for this compound, providing a solid foundation for researchers to investigate its biological effects. It is crucial to note that optimal concentrations and incubation times will need to be determined empirically for each specific cell type and experimental condition.
Key Signaling Pathways
Nrf2 Activation Pathway
This compound, similar to dimethyl fumarate, is believed to activate the Nrf2 pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles like fumarates can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[1][2] Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), driving the expression of a suite of cytoprotective genes, including those involved in glutathione synthesis and recycling.[3][4]
Caption: this compound activates the Nrf2 signaling pathway.
NF-κB Inhibition Pathway
Fumarates have been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[5][6][7] Dimethyl fumarate has been demonstrated to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby attenuating its DNA binding activity and the subsequent transcription of pro-inflammatory genes.[5][8] This inhibition is thought to occur through the covalent modification of key cysteine residues on proteins within the NF-κB signaling cascade.[8]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for cell-based assays involving this compound.
Caption: General workflow for cell-based assays with this compound.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8)
This protocol determines the effect of this compound on cell viability and is crucial for identifying appropriate concentrations for subsequent experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DEF)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
DEF Preparation: Prepare a stock solution of DEF in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DEF. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay:
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[9][10]
-
Analysis: Calculate cell viability as a percentage of the untreated control.
| Parameter | Dimethyl Fumarate (DMF) - Literature Values (for reference) | This compound (DEF) - Suggested Starting Range |
| Cell Line | Pancreatic Cancer Cells, Merkel Cell Carcinoma Cells, Human Retinal Endothelial Cells | Varies by cell type |
| Concentration Range | 10 µM - 800 µM[10] | 10 µM - 1 mM |
| Incubation Time | 2, 6, 24, 48 hours[11] | 24, 48, 72 hours |
Nrf2 Activation Assay (Western Blot)
This protocol assesses the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream target, HO-1.
Materials:
-
Cells of interest
-
6-well plates
-
This compound (DEF)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DEF at non-toxic concentrations determined from the viability assay for a specified time (e.g., 6 hours).[12]
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9][10]
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel.[12]
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
| Parameter | Dimethyl Fumarate (DMF) - Literature Values (for reference) | This compound (DEF) - Suggested Starting Range |
| Cell Line | Human Retinal Endothelial Cells (HREC) | Varies by cell type |
| Concentration Range | 1 µM - 100 µM[12] | 10 µM - 200 µM |
| Incubation Time | 6 hours[12] | 4, 6, 12 hours |
NF-κB Inhibition Assay (Western Blot for p65 Nuclear Translocation)
This protocol evaluates the inhibitory effect of this compound on the NF-κB pathway by measuring the nuclear translocation of the p65 subunit.
Materials:
-
Cells of interest
-
This compound (DEF)
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
Nuclear and cytoplasmic extraction kit
-
Western blot reagents (as listed in Protocol 2)
-
Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)
Protocol:
-
Cell Seeding and Pre-treatment: Seed cells and pre-treat with DEF for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α) for a short period (e.g., 30 minutes) to induce NF-κB activation.
-
Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.
-
Western Blot: Perform western blotting on both fractions as described in Protocol 2. Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker to ensure the purity of the fractions.
-
Analysis: Analyze the levels of p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 in DEF-treated cells indicates inhibition of translocation.
| Parameter | Dimethyl Fumarate (DMF) - Literature Values (for reference) | This compound (DEF) - Suggested Starting Range |
| Cell Line | Breast Cancer Cells, Splenocytes | Varies by cell type |
| Concentration Range | 9 µg/mL (approximately 62 µM)[7] | 10 µM - 200 µM |
| Pre-incubation Time | 1-2 hours | 1-2 hours |
| Stimulus | LPS (10 ng/mL), CpG-B (10 µg/mL)[7] | TNF-α (10 ng/mL), LPS (100 ng/mL) |
| Stimulation Time | 24 hours (for cytokine measurement)[7] | 30-60 minutes (for translocation) |
Cellular Glutathione (GSH) Level Assay
This protocol measures the total cellular glutathione levels, a key indicator of the cellular antioxidant capacity, which can be modulated by this compound.
Materials:
-
Cells of interest
-
This compound (DEF)
-
GSH assay kit (commercially available, e.g., GSH-Glo™)
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescent assays) and treat with DEF for the desired time.
-
Assay: Follow the manufacturer's instructions for the specific GSH assay kit. This typically involves cell lysis and the addition of a reagent that reacts with GSH to produce a luminescent or colorimetric signal.
-
Measurement: Read the signal on a luminometer or spectrophotometer.
-
Analysis: Calculate the relative GSH levels compared to the untreated control. It is advisable to normalize the GSH levels to the protein concentration in parallel wells.
| Parameter | Dimethyl Fumarate (DMF) - Literature Values (for reference) | This compound (DEF) - Suggested Starting Range |
| Cell Line | Human Astrocytes | Varies by cell type |
| Concentration Range | 1-3 µg/mL (approximately 7-21 µM)[1] | 10 µM - 200 µM |
| Incubation Time | 0.5, 1, 6, 12, 24 hours[1] | 6, 12, 24 hours |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to begin investigating the cellular effects of this compound. By understanding its impact on cell viability, the Nrf2 and NF-κB signaling pathways, and cellular glutathione levels, the scientific community can further elucidate the therapeutic potential of this compound in various disease models. As with any experimental work, careful optimization and appropriate controls are paramount for obtaining reliable and reproducible results.
References
- 1. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2-Independent Anti-Inflammatory Effects of Dimethyl Fumarate: Challenges and Prospects in Developing Electrophilic Nrf2 Activators for Neurodegenerative Diseases [mdpi.com]
- 3. Dimethyl Fumarate Induces Glutathione Recycling by Upregulation of Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancreatic Carcinoma [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Diethyl Fumarate as a Covalent Inhibitor in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl fumarate (DEF) is an electrophilic compound with therapeutic potential, acting as a covalent inhibitor that targets reactive cysteine residues on proteins. As a member of the fumarate ester family, which includes the well-studied dimethyl fumarate (DMF), DEF's mechanism of action is rooted in its ability to form covalent adducts with protein thiols through a Michael addition reaction. This irreversible modification can alter protein function, disrupt signaling pathways, and elicit a range of cellular responses. These application notes provide a comprehensive overview and detailed protocols for utilizing DEF in chemoproteomic workflows to identify its protein targets and elucidate its mechanism of action.
While much of the existing literature focuses on the closely related DMF, the principles and experimental approaches are directly applicable to DEF. It is important to note, however, that the specific protein targets and the extent of their modification may differ between these two fumarate esters due to variations in their chemical properties and cell permeability.
Mechanism of Action
DEF is an α,β-unsaturated carbonyl compound, which makes it susceptible to nucleophilic attack. The thiol group of cysteine residues in proteins is a potent nucleophile that can react with the electrophilic double bond of DEF. This reaction, known as a Michael addition, results in the formation of a stable thioether bond, covalently linking the DEF molecule to the protein. This process is also referred to as succination. The covalent modification of a cysteine residue can lead to a variety of functional consequences, including:
-
Inhibition of Enzyme Activity: If the modified cysteine is located within the active site of an enzyme, its catalytic function can be blocked.
-
Disruption of Protein-Protein Interactions: Covalent modification can alter the conformation of a protein, preventing it from binding to its interaction partners.[1][2]
-
Alteration of Protein Stability: The addition of DEF can lead to changes in protein folding and stability, potentially targeting the protein for degradation.
-
Modulation of Signaling Pathways: By targeting key regulatory proteins, DEF can influence cellular signaling cascades. A prominent example for fumarate esters is the modification of Keap1, which leads to the activation of the Nrf2 antioxidant response pathway.[1][3]
Data Presentation
The following tables provide examples of the types of quantitative data that can be generated from chemoproteomic experiments with DEF. The data presented here is illustrative and based on studies with the related compound, dimethyl fumarate. The actual protein targets and modification sites for DEF must be determined experimentally.
Table 1: Potential Protein Targets of this compound in Human T Cells
| Protein | Gene | Function | Cysteine Site(s) |
| Protein kinase C theta | PRKCQ | T-cell signaling | Cys14, Cys17 |
| Inhibitor of kappa-B kinase beta | IKBKB | NF-κB signaling | Cys179 |
| Tumor necrosis factor, alpha-induced protein 3 | TNFAIP3 | NF-κB signaling, Ubiquitination | Cys103 |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Glycolysis | Cys152, Cys247 |
| Ras-related C3 botulinum toxin substrate 1 | RAC1 | Cell motility, Proliferation | Cys18 |
Note: This table is based on known targets of dimethyl fumarate and serves as an example of potential targets for this compound.[1][4]
Table 2: Quantitative Mass Spectrometry Data for a DEF-Sensitive Peptide
| Peptide Sequence | Protein | Precursor m/z (Unmodified) | Precursor m/z (DEF-modified) | Fold Change in Abundance (Treated/Control) |
| AGGSLSLVCGVLHAVGAK | PRKCQ | 817.45 | 890.48 | 0.25 |
| LVQCLLGFAAPVILDR | IKBKB | 925.54 | 998.57 | 0.38 |
| YCQECGKSMVRK | TNFAIP3 | 754.34 | 827.37 | 0.45 |
Note: The precursor m/z values are hypothetical and calculated based on the addition of a this compound molecule (mass = 172.07 g/mol ). Fold change values are illustrative.
Experimental Protocols
Protocol 1: Cell Culture, DEF Treatment, and Protein Extraction
-
Cell Culture: Culture cells of interest (e.g., Jurkat T cells, SH-SY5Y neuroblastoma cells) in appropriate media and conditions to the desired confluency.
-
DEF Treatment: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Treat the cells with varying concentrations of DEF (e.g., 10, 25, 50 µM) for a specified duration (e.g., 1-4 hours). Include a vehicle control (DMSO) for comparison.[1]
-
Cell Lysis and Protein Extraction:
-
Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Protocol 2: Chemoproteomic Profiling using Clickable Fumarate Probes
This protocol utilizes a "clickable" alkyne- or azide-functionalized version of DEF to enable the visualization and enrichment of modified proteins.[5][6]
-
Probe Synthesis: Synthesize or obtain a clickable analog of DEF (e.g., a fumarate ester with a terminal alkyne).
-
Cell Treatment with Probe: Treat cells with the clickable DEF probe at a suitable concentration and for an appropriate time.
-
Competition Experiment (Optional): To confirm target specificity, pre-incubate cells with an excess of non-clickable DEF before adding the clickable probe.
-
Cell Lysis: Lyse the cells as described in Protocol 1.
-
Click Chemistry Reaction:
-
To the protein lysate, add a reaction cocktail containing a capture tag with a complementary reactive group (e.g., azide-biotin if using an alkyne probe), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction to allow for the covalent ligation of the capture tag to the probe-modified proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated beads to the lysate to capture the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing a protease such as trypsin.
-
Incubate to digest the captured proteins into peptides.
-
-
Sample Preparation for Mass Spectrometry: Collect the supernatant containing the peptides and prepare them for LC-MS/MS analysis (e.g., desalting using a C18 column).
Protocol 3: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method to acquire MS1 survey scans followed by MS2 fragmentation scans of the most abundant precursor ions.
-
-
Database Searching:
-
Search the raw mass spectrometry data against a protein database (e.g., UniProt) using a search engine such as MaxQuant, Mascot, or MSFragger.[7]
-
Specify the covalent modification by DEF as a variable modification on cysteine residues. The mass of the modification will be the molecular weight of DEF (172.1785 Da).
-
-
Data Analysis and Quantification:
-
Identify the proteins and specific cysteine residues that are modified by DEF.
-
For quantitative proteomics experiments (e.g., using isotopic labeling like TMT), determine the relative abundance of the modified peptides between the DEF-treated and control samples.[6]
-
Perform statistical analysis to identify significantly modified proteins.
-
-
Bioinformatics Analysis: Use bioinformatics tools to perform pathway analysis and functional annotation of the identified DEF targets to gain insights into its biological effects.
Visualizations
Signaling Pathway
Caption: DEF covalently modifies Keap1, inhibiting Nrf2 degradation and promoting antioxidant gene expression.
Experimental Workflow
Caption: Workflow for identifying protein targets of this compound using proteomics.
Logical Relationship of Covalent Inhibition
Caption: Logical flow of DEF's covalent inhibition mechanism.
References
- 1. Chemical proteomic map of dimethyl fumarate–sensitive cysteines in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomic map of dimethyl fumarate-sensitive cysteines in primary human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Protein Targets of Dimethyl Fumarate Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide ligandability maps of drugs with diverse cysteine-reactive chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
Application Notes & Protocols: Fumarate Ester Treatment in Animal Models of Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fumaric acid esters (FAEs) are recognized for their potent immunomodulatory, anti-inflammatory, and antioxidative properties.[1] While the user query specified Diethyl Fumarate (DEF), the vast majority of preclinical and clinical research has focused on its close relative, Dimethyl Fumarate (DMF). DMF is an FDA-approved oral therapy for relapsing-remitting multiple sclerosis (MS) and psoriasis.[2][3] Due to the extensive data available, these application notes will primarily detail the protocols for DMF. The methodologies presented can serve as a robust foundation for investigating other fumarate esters like DEF.
DMF is a prodrug that is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF), in vivo.[3][4] The therapeutic effects of DMF and MMF are largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway, a primary cellular defense mechanism against oxidative stress.[2][5] Additionally, DMF exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappaB (NF-κB) pathway.[3][6]
Primary Mechanism of Action: The Nrf2 Signaling Pathway
Under normal physiological conditions, the transcription factor Nrf2 is held inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation by the proteasome.[2][5] DMF, being an electrophilic compound, modifies critical cysteine residues on KEAP1.[5][7] This modification induces a conformational change in KEAP1, causing it to release Nrf2.[7][8] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of a wide array of cytoprotective genes, including those involved in antioxidant defense (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1)) and glutathione synthesis.[2][5]
Application I: Neuroinflammation (Multiple Sclerosis Model)
The most common animal model for Multiple Sclerosis is Experimental Autoimmune Encephalomyelitis (EAE). DMF has been shown to significantly ameliorate the clinical signs of EAE by reducing inflammation, demyelination, and axonal degeneration.[9]
Quantitative Data: DMF in EAE Animal Models
| Parameter | Lewis Rat Model | C57BL/6J Mouse Model | C57BL/6J Mouse Model |
| Disease Induction | Immunization with P2 myelin protein peptide (aa 53-78).[9] | Immunization with MOG35-55 peptide.[10][11] | Immunization with MOG35-55 peptide.[12] |
| Animal Strain | Lewis Rat.[9] | C57BL/6J female mice.[10][11] | C57BL/6J mice.[12] |
| DMF Dose | 45 mg/kg, twice daily.[9] | 7.5 mg/kg, daily.[10][11] | 50 mg/kg, daily.[12] |
| Administration | Oral gavage.[9] | Oral gavage.[10][11] | Oral gavage.[12] |
| Treatment Regimen | Preventive treatment.[9] | Treatment initiated after immunization.[10][11] | Therapeutic treatment from day 7 post-induction.[12] |
| Key Findings | Delayed onset and reduced clinical signs of EAE; reduced inflammatory infiltrates and axonal degeneration in sciatic nerves.[9] | Significantly reduced severity of EAE; induced an anti-inflammatory response in gut-draining lymph nodes.[10][11] | Significant improvement in clinical score; ameliorated demyelination and reduced CD4+/CD8+ T cell infiltration in the CNS.[12] |
Experimental Protocol: Therapeutic DMF Treatment in MOG-Induced EAE (Mouse)
This protocol is based on methodologies used for studying DMF in the EAE model.[12]
1. Materials:
-
C57BL/6J mice (female, 8-10 weeks old).
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
Dimethyl Fumarate (DMF).
-
Vehicle for suspension (e.g., 0.8% Methocel).[13]
2. EAE Induction:
-
On Day 0, immunize mice subcutaneously at two sites on the flank with 100 µg of MOG35-55 emulsified in CFA.
-
On Day 0 and Day 2, administer 200 ng of PTX intraperitoneally (i.p.).
3. DMF Formulation and Administration:
-
Prepare a suspension of DMF in the chosen vehicle (e.g., 0.8% Methocel) to achieve the desired concentration (e.g., 50 mg/kg).
-
Starting on Day 7 post-immunization, administer DMF or vehicle daily via oral gavage.
4. Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and body weight.
-
Score disease severity using a standard 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
5. Endpoint Analysis (e.g., Day 33):
-
Histology: Perfuse animals with saline followed by 4% paraformaldehyde. Collect spinal cords, process for paraffin embedding, section, and stain with Luxol Fast Blue (for demyelination) and Hematoxylin & Eosin (for inflammatory infiltrates).
-
Immunohistochemistry: Stain spinal cord sections for immune cell markers such as CD4 and CD8 to quantify T-lymphocyte infiltration.[12]
-
Flow Cytometry: Isolate mononuclear cells from the CNS and lymphoid organs (spleen, lymph nodes) to analyze immune cell populations.
Application II: Inflammatory Skin Disease (Psoriasis Model)
DMF is an established treatment for psoriasis.[1][14] Animal models, such as imiquimod (IMQ)-induced psoriasiform dermatitis in mice, are used to study its efficacy and mechanism. A derivative, isosorbide DMF (IDMF), designed for topical application to avoid skin sensitization, has also been tested in this model.[15]
Quantitative Data: Fumarate Esters in a Psoriasis Mouse Model
| Parameter | Imiquimod-Induced Psoriasiform Dermatitis |
| Disease Induction | Daily topical application of imiquimod (IMQ) cream on shaved mouse back skin.[15] |
| Animal Strain | Mice (specific strain may vary). |
| Drug & Dose | Isosorbide Dimethyl Fumarate (IDMF) in a topical formulation.[15] |
| Administration | Topical application to the IMQ-treated skin.[15] |
| Treatment Regimen | Co-application with IMQ.[15] |
| Key Findings | Reduced erythema and scaling; repressed expression of immune response genes in skin lesions; stimulated Nrf2/ARE activation more strongly than DMF.[15] |
Experimental Protocol: Imiquimod-Induced Psoriasiform Dermatitis
This protocol is adapted from studies evaluating fumarate esters for psoriasis-like inflammation.[15]
1. Materials:
-
BALB/c or similar mouse strain.
-
Imiquimod 5% cream.
-
Test compound (e.g., IDMF or DMF) formulated for topical application.
-
Calipers for measuring skin thickness.
2. Disease Induction and Treatment:
-
Shave the dorsal skin of the mice.
-
For 6-8 consecutive days, apply a daily topical dose of IMQ cream (e.g., 62.5 mg) to a defined area of the shaved back.
-
Concurrently, apply the test compound or vehicle to the same area.
3. Clinical Assessment:
-
Daily, score the severity of skin inflammation based on erythema (redness), scaling, and thickness. A Psoriasis Area and Severity Index (PASI)-like scoring system can be used (e.g., 0-4 scale for each parameter).
-
Measure skin thickness daily using calipers.
4. Endpoint Analysis:
-
Histology: Collect skin biopsies, fix, section, and perform H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression: Extract RNA from skin tissue and perform qPCR to analyze the expression of psoriasis-related genes (e.g., IL-17, IL-23, TNF-α) and Nrf2 target genes.[15]
Application III: General Inflammation & Oxidative Stress Models
DMF's dual action on Nrf2 and NF-κB makes it effective in models of inflammation and oxidative stress beyond organ-specific autoimmune diseases.
Quantitative Data: DMF in Other Disease Models
| Parameter | Sepsis (Rat Model) | Lung Inflammation (Mouse Model) | Myocardial Infarction (Rat Model) |
| Disease Induction | Cecal Ligation and Puncture (CLP).[16] | Chronic intranasal exposure to Diesel Exhaust Particles (DEPs).[17][18] | Left coronary artery occlusion.[6] |
| Animal Strain | Wistar Rat.[16] | Mice.[17][18] | Sprague Dawley Rat.[6] |
| DMF Dose | Not specified, but given immediately and 12h post-surgery.[16] | 30 mg/kg, daily.[17][18] | 10 mg/kg, 90 min and immediately before ischemia.[6] |
| Administration | Oral gavage.[16] | Oral gavage.[17][18] | Not specified.[6] |
| Key Findings | Reduced neutrophil infiltration and oxidative damage in heart, liver, and lung.[16] | Reduced lung injury, inflammation, and oxidative stress; decreased Keap-1 and NF-κB p65 expression.[17][18] | Significantly smaller myocardial infarct size; inhibited TNF-α-induced nuclear entry of NF-κB.[6] |
Summary of DMF's Therapeutic Actions
The therapeutic efficacy of DMF in diverse animal models stems from its multi-faceted mechanism of action. By activating the Nrf2 pathway, it bolsters endogenous antioxidant defenses. Simultaneously, by inhibiting the pro-inflammatory NF-κB pathway, it dampens detrimental immune responses. This dual functionality makes it a valuable agent for diseases with underlying oxidative stress and inflammatory pathologies.
References
- 1. Fumaric acid esters in the management of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 3. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl fumarate, a small molecule drug for psoriasis, inhibits Nuclear Factor-kappaB and reduces myocardial infarct size in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl Fumarate Ameliorates Lewis Rat Experimental Autoimmune Neuritis and Mediates Axonal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Sensitization-Free Dimethyl Fumarate Prodrug, Isosorbide Di-(Methyl Fumarate), Provides a Topical Treatment Candidate for Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dimethyl Fumarate Modulates Oxidative Stress and Inflammation in Organs After Sepsis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dimethyl Fumarate Attenuates Lung Inflammation and Oxidative Stress Induced by Chronic Exposure to Diesel Exhaust Particles in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Diethyl Fumarate in Biological Samples
Introduction
Diethyl Fumarate (DEF) is an ester of fumaric acid with potential therapeutic applications. Accurate quantification of DEF and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed application notes and protocols for the analysis of DEF in biological samples, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Due to the limited availability of published methods specifically for this compound, the methodologies presented here are adapted from well-established and validated methods for the structurally similar compound, Dimethyl Fumarate (DMF), and its active metabolite, Monomethyl Fumarate (MMF). The principles of sample preparation, chromatography, and mass spectrometric detection are directly applicable to DEF and its expected primary metabolite, Monoethyl Fumarate (MEF).
Metabolic Pathway of this compound
DEF is anticipated to follow a metabolic pathway analogous to that of DMF. It is primarily hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues to its active metabolite, Monoethyl Fumarate (MEF), and subsequently to fumaric acid. Fumaric acid then enters the tricarboxylic acid (TCA) cycle. A secondary pathway involves the conjugation of DEF and MEF with glutathione (GSH).
Application Notes and Protocols for Diethyl Fumarate in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of diethyl fumarate as a reactant in Diels-Alder reactions. This compound is a valuable dienophile in [4+2] cycloaddition reactions, leading to the formation of functionalized cyclohexene derivatives that are key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Introduction
The Diels-Alder reaction is a powerful and atom-economical method for the construction of six-membered rings. This compound, an α,β-unsaturated ester, serves as an electron-poor dienophile, readily reacting with a variety of conjugated dienes. The resulting cycloadducts, containing multiple stereocenters, are versatile precursors for further synthetic transformations in drug discovery and development. This document outlines the reaction principles, experimental procedures, and factors influencing the stereochemical outcome of these reactions.
Reaction Principle
The Diels-Alder reaction involves the concerted cycloaddition of a conjugated diene to a dienophile. In the case of this compound, the trans-disubstituted alkene reacts with a diene to form a cyclohexene ring where the stereochemistry of the dienophile is retained in the product. The reaction can be promoted by thermal conditions or by the use of Lewis acid catalysts, which can enhance the reaction rate and influence the diastereoselectivity (endo/exo ratio).
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.
Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol describes the direct reaction between this compound and freshly cracked cyclopentadiene.
Materials:
-
This compound
-
Dicyclopentadiene
-
Anhydrous solvent (e.g., toluene, xylene, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus (for cracking dicyclopentadiene)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (approx. 170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene monomer will distill at a lower temperature (approx. 41 °C). Collect the freshly distilled, clear, and colorless cyclopentadiene monomer in a chilled receiving flask. Note: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature, so it should be used immediately after preparation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a minimal amount of a suitable high-boiling solvent like toluene or xylene, or proceed without a solvent.
-
Addition of Diene: Slowly add the freshly cracked cyclopentadiene to the flask containing this compound. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature will depend on the solvent used and the desired reaction rate. For solvent-free reactions, the mixture can be heated directly. Reactions can be scaled up to 0.6 mol (approx. 100 g of this compound). For larger scale reactions, the addition of a minimal amount of water can help to control the reaction temperature[1].
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the Diels-Alder adduct.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction of this compound with 1,3-Butadiene
This protocol outlines a Lewis acid-catalyzed approach, which can accelerate the reaction and enhance stereoselectivity, often favoring the endo product at lower temperatures.
Materials:
-
This compound
-
1,3-Butadiene (condensed as a liquid or from a gas cylinder)
-
Lewis Acid (e.g., Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄), Titanium(IV) chloride (TiCl₄))
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Schlenk flask or a three-necked flask with a gas inlet and a low-temperature thermometer
-
Dry ice/acetone or cryocooler for low-temperature control
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DCM.
-
Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone bath or a cryocooler.
-
Addition of Lewis Acid: Slowly add the Lewis acid to the stirred solution. The amount of Lewis acid can range from catalytic (0.1 eq) to stoichiometric (1.1 eq) depending on the desired rate enhancement and selectivity.
-
Addition of Diene: Bubble 1,3-butadiene gas through the solution or add condensed liquid 1,3-butadiene dropwise while maintaining the low temperature.
-
Reaction: Allow the reaction to stir at the low temperature for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data
While specific quantitative data for the Diels-Alder reaction of this compound is not extensively available in the cited literature, the following tables summarize representative data for the closely related dimethyl fumarate. The reactivity and selectivity of this compound are expected to be very similar.
Table 1: Thermal Diels-Alder Reaction of Dimethyl Fumarate with Various Dienes
| Diene | Dienophile | Solvent | Temperature (°C) | Yield (%) | Endo/Exo Ratio | Reference |
| Cyclopentadiene | Dimethyl Fumarate | Neat | 25 | High | Not applicable* | [2] |
| 1,3-Butadiene | Dimethyl Fumarate | Benzene | 100 | 75-85 | Trans product | [3] |
| Furan | Dimethyl Fumarate | Neat | 25 | Moderate | Exo favored | General knowledge |
*With trans-dienophiles like fumarates, the endo/exo nomenclature is not applicable in the same way as with cis-dienophiles like maleic anhydride, as there is no single substituent to be oriented "endo" or "exo". The product will be a trans-disubstituted cyclohexene.
Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Dimethyl Fumarate with Dienes
| Diene | Dienophile | Lewis Acid (eq.) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (de %) | Reference |
| 1,3-Butadiene | (-)-Dimenthyl Fumarate | AlCl₃ (1.0) | Toluene | -70 | >90 | up to 78 | [4] |
| 1,3-Butadiene | (-)-Dimenthyl Fumarate | SnCl₄ (1.0) | Toluene | -70 | >90 | up to 65 | [4] |
| 1,3-Butadiene | (-)-Dimenthyl Fumarate | TiCl₄ (1.0) | Toluene | -70 | >90 | up to 50 | [4] |
| Cyclopentadiene | Dimethyl Fumarate | AlCl₃ (cat.) | DCM | 0 | High | Enhanced trans selectivity | [5] |
Visualizations
Reaction Scheme
Caption: General scheme of the Diels-Alder reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Diels-Alder reaction.
Factors Influencing Stereoselectivity
Caption: Key factors that influence the stereoselectivity of Diels-Alder reactions.
Applications in Drug Development
The Diels-Alder adducts derived from this compound are valuable intermediates in the synthesis of pharmaceuticals. The resulting cyclohexene core is a common motif in many natural products and biologically active molecules. The ester functionalities of the adduct can be readily transformed into other functional groups such as diols, lactones, and amides, providing access to a wide range of molecular scaffolds.
For instance, the synthesis of antiviral agents, anti-inflammatory drugs, and other complex therapeutic agents often involves the construction of polycyclic systems where the Diels-Alder reaction serves as a key strategic step for building molecular complexity in a controlled and efficient manner. The ability to control the stereochemistry of the adducts is particularly crucial, as the biological activity of a drug is often dependent on its specific three-dimensional structure. The use of this compound in these synthetic routes highlights its importance as a versatile building block in medicinal chemistry and process development.
References
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Diethyl Fumarate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Diethyl fumarate (DEF). The method is suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations. Chromatographic separation was achieved on a C18 column using an isocratic mobile phase of acidified water and an organic solvent, with UV detection. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
This compound (DEF) is the diethyl ester of fumaric acid. It is functionally related to Dimethyl fumarate (DMF), a drug used for treating relapsing forms of multiple sclerosis and psoriasis.[1][2] Given its therapeutic relevance and the need for stringent quality control, a reliable and robust analytical method is essential for the quantification of DEF and its related substances. This document provides a comprehensive protocol for a stability-indicating HPLC method, capable of separating DEF from its potential degradation products.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for effective HPLC method development.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [3] |
| Molecular Weight | 172.18 g/mol | |
| Appearance | Colorless liquid or white crystal | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, ethanol, and acetonitrile. | [2][4] |
| UV λmax | ~210 nm | [1][5][6] |
The low UV λmax of ~210 nm, common for fumaric acid esters, dictates the selection of the detection wavelength.[1][5][6] Its non-polar nature and solubility in organic solvents suggest that reversed-phase chromatography is a suitable separation technique.
Experimental Workflow and Method Development
The development of this HPLC method followed a systematic workflow to ensure the final parameters were optimized for sensitivity, selectivity, and efficiency.
Caption: A streamlined workflow for HPLC method development and validation.
Instrumentation and Reagents
-
HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[7][8]
-
Reagents: HPLC grade acetonitrile, methanol, and water. Orthophosphoric acid or perchloric acid for mobile phase pH adjustment.[5][9]
-
Standard: this compound reference standard.
Optimized Chromatographic Conditions
Based on method scouting and optimization, the following conditions were finalized. The selection of a C18 column and a mobile phase of water and acetonitrile is common for separating related fumarate compounds.[9][10] Acidifying the mobile phase ensures that any acidic degradants are in their unionized form, promoting better retention and peak shape.[11]
| Parameter | Optimized Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of acetonitrile (or a 50:50 mixture of acetonitrile and water) and sonicate for 10 minutes to dissolve.
-
Dilute to the mark with the same solvent and mix well.
-
Working Standard (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.
Sample Preparation (for a hypothetical formulation)
-
Weigh and transfer a quantity of the sample equivalent to 50 mg of this compound into a 50 mL volumetric flask.
-
Follow steps 2 and 3 from the standard preparation protocol.
-
Further dilute as necessary to achieve a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines. The relationship between validation parameters demonstrates the comprehensive assessment of the method's reliability.
Caption: Interconnectivity of ICH validation parameters for an analytical method.
System Suitability
Protocol: Inject the working standard solution six times. Acceptance Criteria:
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates: ≥ 2000
Specificity (Forced Degradation)
Protocol: Expose the this compound sample solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[1][7] Analyze the stressed samples alongside an unstressed sample. Results: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak, and the peak purity of the analyte peak is maintained. Studies on the related compound, Dimethyl fumarate, show it is particularly susceptible to hydrolysis under acidic and alkaline conditions.[7][11]
Linearity
Protocol: Prepare a series of at least five concentrations of this compound (e.g., 25 to 150 µg/mL). Inject each concentration in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. Results:
| Parameter | Result |
| Linearity Range | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy (% Recovery)
Protocol: Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Results:
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.8 | 0.5 |
| 100% | 100.5 | 0.3 |
| 120% | 101.1 | 0.4 |
Precision
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. Results:
| Precision Type | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). Results:
| Parameter | Result (µg/mL) |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Robustness
Protocol: Intentionally vary key method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on system suitability. Results: The method is robust if the system suitability criteria are met under all varied conditions, with no significant change in retention time or peak area.
Conclusion
The RP-HPLC method detailed in this application note is validated, stability-indicating, and demonstrates high levels of precision, accuracy, and linearity for the quantitative analysis of this compound. The short run time and simple isocratic mobile phase make it efficient and suitable for routine use in quality control laboratories for both bulk drug substance and finished pharmaceutical products.
References
- 1. jetir.org [jetir.org]
- 2. This compound | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijcrt.org [ijcrt.org]
- 6. impactfactor.org [impactfactor.org]
- 7. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Situ Monitoring of Diethyl Fumarate Reactions by Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl fumarate (DEF) is a significant molecule in various fields, including pharmaceuticals and material science. Its reactivity, particularly through Michael addition, makes it a versatile building block. Real-time, in-situ monitoring of DEF reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. Spectroscopic techniques such as Raman, Near-Infrared (NIR), and UV-Visible (UV-Vis) spectroscopy are powerful tools for this purpose, offering non-invasive, real-time analysis. These Process Analytical Technology (PAT) tools are integral to modern chemical and pharmaceutical manufacturing, aligning with the principles of Quality by Design (QbD) by providing continuous process verification.[1][2][3] This document provides detailed application notes and protocols for the in-situ monitoring of key reactions involving this compound using these spectroscopic methods.
Key Reactions of this compound
DEF undergoes several important reactions that can be effectively monitored in situ:
-
Michael Addition: As an α,β-unsaturated ester, DEF readily undergoes Michael addition with nucleophiles like amines and thiols. This reaction is fundamental to its biological activity and its use in polymer synthesis.
-
Hydrolysis: The ester groups of DEF can be hydrolyzed to form monoethyl fumarate and fumaric acid. Monitoring this process is important for understanding its stability and degradation pathways.
-
Synthesis (Esterification/Transesterification): The formation of DEF from fumaric acid and ethanol (esterification) or from other fumarates (transesterification) can be monitored to optimize yield and purity.
Spectroscopic Monitoring Techniques
Raman Spectroscopy
Raman spectroscopy is highly effective for monitoring DEF reactions due to its specificity to molecular vibrations and low interference from solvents like water.[4] It is particularly well-suited for observing changes in the C=C double bond and other functional groups involved in the reaction.
Near-Infrared (NIR) Spectroscopy
NIR spectroscopy is a rapid and non-destructive technique that can be used for real-time monitoring of concentrations of reactants and products.[5][6][7] It is sensitive to overtones and combination bands of molecular vibrations, making it suitable for monitoring changes in organic functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and cost-effective method for monitoring reactions that involve a change in chromophores. The consumption of the α,β-unsaturated system in DEF during a Michael addition reaction leads to a change in its UV absorbance, which can be used to follow the reaction kinetics.[8]
Application Note 1: In Situ Monitoring of Michael Addition of Amines to this compound by Raman Spectroscopy
This application note details the use of in-situ Raman spectroscopy to monitor the aza-Michael addition of an amine to this compound. This reaction is a model for the synthesis of various pharmaceutical intermediates and polymer precursors.
Experimental Workflow
Caption: Workflow for in-situ Raman monitoring of a Michael addition reaction.
Experimental Protocol
-
Instrumentation:
-
Raman spectrometer equipped with a fiber optic probe.
-
Reaction vessel (e.g., glass reactor) with a port for the immersion probe.
-
Stirring mechanism (e.g., magnetic stirrer).
-
Temperature control system.
-
-
Reagents:
-
This compound (DEF)
-
Amine (e.g., cyclohexylamine)
-
Solvent (if necessary)
-
-
Procedure:
-
Set up the reaction vessel with the Raman immersion probe positioned in the reaction mixture.
-
Charge the reactor with the initial reactants (DEF and solvent, if used) and start stirring.
-
Acquire a background Raman spectrum of the initial mixture.
-
Inject the amine to initiate the reaction.
-
Start acquiring Raman spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction.
-
Monitor the reaction by observing the decrease in the intensity of the C=C stretching band of DEF (around 1645 cm⁻¹) and the appearance of new bands corresponding to the product.
-
Data Presentation
Table 1: Raman Peak Assignments for the Aza-Michael Addition of Cyclohexylamine to this compound
| Wavenumber (cm⁻¹) | Assignment | Change During Reaction |
| ~1720 | C=O stretch (Ester) | Remains relatively stable |
| ~1645 | C=C stretch (DEF) | Decreases |
| ~1450 | CH₂ bending | Changes |
| New peaks | C-N stretch and other product vibrations | Appear and increase |
Data adapted from studies on similar Michael addition reactions.
Table 2: Quantitative Analysis of Reactant and Product Concentrations
| Time (min) | DEF Concentration (mol/L) | Product Concentration (mol/L) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.25 | 0.75 |
| 40 | 0.10 | 0.90 |
| 50 | <0.05 | >0.95 |
Illustrative data based on typical reaction kinetics.
Application Note 2: In Situ Monitoring of this compound Hydrolysis by UV-Vis Spectroscopy
This application note describes a method for monitoring the hydrolysis of this compound to monoethyl fumarate and fumaric acid using in-situ UV-Vis spectroscopy. This is relevant for stability studies of DEF-containing formulations.
Experimental Workflow
Caption: Workflow for in-situ UV-Vis monitoring of DEF hydrolysis.
Experimental Protocol
-
Instrumentation:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder or a flow cell.
-
pH meter.
-
-
Reagents:
-
This compound (DEF)
-
Buffer solutions of desired pH (e.g., phosphate buffer)
-
Distilled water
-
-
Procedure:
-
Prepare a stock solution of DEF in a suitable solvent (e.g., ethanol).
-
Prepare a series of calibration standards by diluting the stock solution in the reaction buffer.
-
Measure the absorbance of the standards at the λmax of DEF (around 210 nm) to create a calibration curve.
-
For the kinetic run, add a known amount of DEF stock solution to the temperature-controlled buffer in the cuvette or circulating through the flow cell.
-
Immediately start recording the absorbance at the λmax at regular time intervals.
-
The decrease in absorbance corresponds to the consumption of DEF.
-
Data Presentation
Table 3: UV-Vis Spectroscopic Data for this compound
| Parameter | Value |
| λmax | ~210 nm |
| Molar Absorptivity (ε) | To be determined experimentally |
Based on data for dimethyl fumarate.[9]
Table 4: Illustrative Kinetic Data for DEF Hydrolysis
| Time (hours) | Absorbance at 210 nm | DEF Concentration (M) |
| 0 | 1.000 | 1.0 x 10⁻⁴ |
| 1 | 0.850 | 8.5 x 10⁻⁵ |
| 2 | 0.723 | 7.2 x 10⁻⁵ |
| 4 | 0.522 | 5.2 x 10⁻⁵ |
| 6 | 0.378 | 3.8 x 10⁻⁵ |
| 8 | 0.274 | 2.7 x 10⁻⁵ |
Hypothetical data for illustrative purposes.
Application Note 3: In Situ Monitoring of this compound Synthesis by NIR Spectroscopy
This application note outlines the use of in-situ NIR spectroscopy to monitor the synthesis of this compound via the esterification of fumaric acid with ethanol. This method allows for real-time tracking of the reaction progress, aiding in process optimization and endpoint determination.
Experimental Workflow
Caption: Workflow for in-situ NIR monitoring of DEF synthesis.
Experimental Protocol
-
Instrumentation:
-
NIR spectrometer with a fiber optic immersion probe.
-
Jacketed reaction vessel with overhead stirring and temperature control.
-
Data acquisition and chemometric analysis software.
-
-
Reagents:
-
Fumaric acid
-
Ethanol
-
Acid catalyst (e.g., sulfuric acid)
-
-
Procedure:
-
Develop a Partial Least Squares (PLS) calibration model by preparing and analyzing samples with known concentrations of fumaric acid, ethanol, and this compound.
-
Charge the reactor with fumaric acid, ethanol, and the catalyst.
-
Insert the NIR probe into the reaction mixture.
-
Heat the reactor to the desired temperature and begin stirring.
-
Start acquiring NIR spectra in real-time.
-
Apply the pre-developed PLS model to the acquired spectra to predict the concentrations of the key components.
-
Monitor the decrease in fumaric acid and the increase in this compound concentrations to determine the reaction endpoint.
-
Data Presentation
Table 5: Key NIR Spectral Regions for Monitoring DEF Synthesis
| Wavenumber Range (cm⁻¹) | Associated Functional Group/Molecule |
| 4000-4500 | O-H stretch (Ethanol, Water) |
| 4500-5000 | C-H stretch combinations (Alkanes) |
| 5600-6100 | C-H first overtone (Alkenes) |
| 6800-7200 | O-H first overtone (Ethanol, Water) |
General NIR band assignments for relevant functional groups.
Table 6: Predicted Concentrations from In-Situ NIR Monitoring
| Time (hours) | Fumaric Acid (%) | Ethanol (%) | This compound (%) |
| 0 | 30 | 70 | 0 |
| 1 | 20 | 65 | 15 |
| 2 | 10 | 60 | 30 |
| 3 | 5 | 57 | 38 |
| 4 | <2 | 56 | >42 |
Illustrative data based on a typical esterification reaction profile.
Signaling Pathway Diagram: DEF and the Nrf2 Pathway
This compound, similar to its analog dimethyl fumarate, is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a key regulator of cellular antioxidant responses. DEF reacts with cysteine residues on Keap1, a repressor of Nrf2, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 promotes the transcription of antioxidant genes.
Caption: Activation of the Nrf2 signaling pathway by this compound.
Conclusion
In-situ spectroscopic monitoring provides a powerful and efficient means to study and control reactions involving this compound. By implementing these techniques, researchers and drug development professionals can gain deeper insights into reaction mechanisms, optimize processes for improved yield and quality, and ensure the stability and performance of DEF-containing products. The adoption of these PAT tools is a critical step towards more robust and efficient pharmaceutical development and manufacturing.
References
- 1. longdom.org [longdom.org]
- 2. stepscience.com [stepscience.com]
- 3. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Near-infrared spectroscopic method for real-time monitoring of pharmaceutical powders during voiding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. impactfactor.org [impactfactor.org]
Delivery and Formulation Strategies for Diethyl Fumarate In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl fumarate (DEF) is a fumaric acid ester with potential therapeutic applications stemming from its immunomodulatory and antioxidant properties. Similar to its more extensively studied analog, dimethyl fumarate (DMF), DEF is anticipated to exert its biological effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon administration, it is presumed that DEF is rapidly metabolized to its active metabolite, monoethyl fumarate (MEF). This document provides an overview of potential in vivo delivery and formulation strategies for DEF, drawing heavily on the wealth of knowledge available for DMF. Detailed experimental protocols and visualizations are provided to guide researchers in the preclinical development of DEF-based therapeutics.
Disclaimer: The majority of the following data and protocols are extrapolated from studies on dimethyl fumarate (DMF) due to the limited availability of specific research on this compound (DEF). Researchers should consider these as starting points and optimize them for DEF-specific applications.
Data Presentation
Comparative Pharmacokinetics of Fumaric Acid Esters
While specific pharmacokinetic data for DEF is limited, a comparative study of DMF and MEF (the active metabolite of DEF) provides valuable insights.
| Parameter | Dimethyl Fumarate (DMF) / Monomethyl Fumarate (MMF) | Monoethyl Fumarate (MEF) | Reference |
| Metabolism | Rapidly hydrolyzed to Monomethyl Fumarate (MMF) by esterases in the gastrointestinal tract and blood.[1] | Presumed to be rapidly hydrolyzed to Monoethyl Fumarate (MEF) by esterases. | Inferred from DMF |
| Active Metabolite | Monomethyl Fumarate (MMF) | Monoethyl Fumarate (MEF) | Inferred from DMF |
| Pharmacokinetic Profile | Similar to MEF.[2] | Similar to DMF/MMF.[2] | [2] |
| Biodistribution | Higher degree of brain penetration.[2] | Preferentially partitioned into the kidney.[2] | [2] |
| Tmax (MMF, oral) | 2.0 - 2.5 hours[3] | Not explicitly reported for MEF. | |
| Half-life (MMF, oral) | Approximately 1 hour | Not explicitly reported for MEF. |
Signaling Pathway
The primary mechanism of action for fumaric acid esters is the activation of the Nrf2 antioxidant response pathway.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Experimental Protocols
Oral Formulation and Administration Protocol (Rodent Model)
This protocol is adapted from established methods for oral DMF administration in rodents.
1. Formulation Preparation (Suspension)
-
Materials:
-
This compound (DEF) powder
-
Vehicle: 0.8% (w/v) Methylcellulose (or 8% Methocel®) in sterile deionized water
-
Mortar and pestle
-
Balance
-
Stir plate and stir bar
-
Storage vials
-
-
Protocol:
-
Weigh the required amount of DEF powder based on the desired concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 10 mL/kg volume).
-
If necessary, grind the DEF powder to a fine consistency using a mortar and pestle to improve suspension.
-
Prepare the 0.8% methylcellulose vehicle by slowly adding methylcellulose powder to sterile deionized water while stirring continuously until fully dissolved.
-
Gradually add the DEF powder to the vehicle while stirring to form a homogenous suspension.
-
Aliquot the suspension into appropriate storage vials. Store at 4°C for short-term use or at -20°C for longer-term storage. Before each use, thaw and vortex thoroughly to ensure a uniform suspension.
-
2. In Vivo Oral Administration (Oral Gavage)
-
Materials:
-
DEF suspension
-
Animal model (e.g., Sprague Dawley rats or C57BL/6 mice)
-
Appropriately sized oral gavage needles (flexible-tipped needles are recommended to minimize injury)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
-
Protocol:
-
Weigh each animal to determine the correct volume of DEF suspension to administer.
-
Thoroughly vortex the DEF suspension to ensure homogeneity.
-
Draw the calculated volume of the suspension into a syringe fitted with an oral gavage needle.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Slowly administer the suspension.
-
Withdraw the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Topical Formulation and Evaluation Protocol
This protocol for an ethosomal gel is adapted from studies on topical DMF delivery.[4][5]
1. Ethosomal DEF Formulation
-
Materials:
-
This compound (DEF)
-
Soybean Phosphatidylcholine (e.g., Epikuron 200)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
-
Protocol:
-
Dissolve soybean phosphatidylcholine and DEF in ethanol with continuous stirring to form a clear solution.
-
Slowly add deionized water dropwise to the ethanolic solution while maintaining constant stirring.
-
Continue stirring for an additional 30 minutes to allow for the formation and stabilization of ethosomes.
-
2. Preparation of Ethosomal DEF Gel
-
Materials:
-
Ethosomal DEF suspension
-
Gelling agent (e.g., 0.5% w/w Xanthan gum or Poloxamer 407)
-
Mechanical stirrer
-
-
Protocol:
-
Slowly add the chosen gelling agent to the ethosomal DEF suspension under constant mechanical stirring.
-
Continue stirring until a homogenous and viscous gel is formed.
-
3. In Vitro Skin Permeation Study (Franz Diffusion Cell)
-
Materials:
-
Franz diffusion cells
-
Excised skin from a relevant animal model (e.g., rat or porcine) or a synthetic membrane
-
Phosphate Buffered Saline (PBS) as the receptor medium
-
Ethosomal DEF gel
-
HPLC system for DEF/MEF quantification
-
-
Protocol:
-
Mount the excised skin or synthetic membrane onto the Franz diffusion cells with the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with PBS and maintain it at 37°C with constant stirring.
-
Apply a known quantity of the ethosomal DEF gel to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh PBS.
-
Analyze the collected samples for the concentration of DEF and/or MEF using a validated HPLC method.
-
Experimental Workflows
Oral Formulation Development and In Vivo Testing Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Oral dimethyl fumarate reduces peripheral neuropathic pain in rodents via NFE2L2 antioxidant signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethosomal Gel for Topical Administration of Dimethyl Fumarate in the Treatment of HSV-1 Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Optimizing Diethyl fumarate reaction conditions for higher yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl fumarate. Our aim is to help you optimize your reaction conditions for higher yields and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: this compound is typically synthesized via the esterification of either fumaric acid or maleic anhydride with ethanol.[1][2] When using maleic anhydride, an isomerization step is required to convert the maleate intermediate to the fumarate product.
Q2: What catalysts are effective for this compound synthesis?
A2: A variety of catalysts can be used, including strong acid catalysts like sulfuric acid, solid acid catalysts, and Lewis acids such as aluminum chloride.[3] For the isomerization of diethyl maleate to this compound, catalysts like thiourea or iodine can be employed. A combination of an isomerization catalyst and an esterification catalyst is often used in a "one-pot" synthesis from maleic anhydride.
Q3: What is a major side reaction to be aware of during this synthesis?
A3: When starting from maleic anhydride, incomplete isomerization to fumaric acid is a key concern. Diethyl maleate, the cis-isomer of this compound, can be a significant impurity if the isomerization is not driven to completion.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of starting materials and the appearance of the this compound product.
Q5: What is the role of removing water from the reaction mixture?
A5: Esterification is a reversible reaction that produces water as a byproduct.[4] Removing water as it forms, for instance by using a Dean-Stark apparatus or a water scavenger, shifts the equilibrium towards the formation of the ester, thereby increasing the yield.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low or poor yield is a frequent challenge in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Isomerization | When starting from maleic anhydride, ensure the isomerization to the fumarate form is complete. This can be facilitated by using an effective isomerization catalyst (e.g., thiourea, iodine) and allowing for sufficient reaction time or appropriate temperature. |
| Presence of Water | The esterification reaction is in equilibrium, and the presence of water can drive the reverse reaction (hydrolysis). Ensure all reagents and glassware are dry. Consider using a method to remove water during the reaction, such as a Dean-Stark trap or the addition of a dehydrating agent. |
| Catalyst Inactivity | The acid catalyst may be old, hydrated, or used in an insufficient amount. Use a fresh, anhydrous catalyst in the appropriate molar ratio. For solid catalysts, ensure they are properly activated and have not been poisoned. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions or decomposition. Optimize the temperature based on the specific protocol and catalyst being used. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC or GC and continue until the starting materials are consumed. |
| Losses During Work-up and Purification | Significant product loss can occur during extraction, washing, and distillation steps. Ensure proper phase separation during extractions and minimize transfers between glassware. Optimize distillation conditions to avoid product loss. |
Issue 2: Product Purity Issues
Obtaining pure this compound can be challenging due to the presence of unreacted starting materials, byproducts, or residual catalyst.
| Potential Cause | Troubleshooting Steps |
| Presence of Diethyl Maleate | If starting from maleic anhydride, the presence of the cis-isomer, diethyl maleate, indicates incomplete isomerization. Increase the reaction time or temperature for the isomerization step, or consider adding more isomerization catalyst. Diethyl maleate and this compound have different boiling points and can be separated by fractional distillation.[5][6][7][8] |
| Residual Acid Catalyst | Acidic catalysts like sulfuric acid must be completely removed. Neutralize the reaction mixture with a base, such as a saturated sodium bicarbonate or sodium carbonate solution, until the aqueous layer is no longer acidic. Follow with thorough washing with water. |
| Unreacted Ethanol or Fumaric Acid | Excess ethanol can be removed by distillation. Unreacted fumaric acid is a solid and can be removed by filtration before distillation. Washing the organic layer with water can also help remove residual ethanol. |
| Formation of Byproducts | High reaction temperatures can sometimes lead to the formation of undesired byproducts. Consider lowering the reaction temperature and extending the reaction time. Analyze the byproducts to understand their formation and adjust the reaction conditions accordingly. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Catalyst | Reaction Method | Reaction Time | Yield (%) | Reference |
| Maleic Anhydride & Ethanol | Thiourea (isomerization), Sodium Bisulfate (esterification) | Conventional Heating | 10 hours | 80.4% | [9] |
| Maleic Anhydride & Ethanol | Solid Superacid | Conventional Heating | 8 hours | 86.1% | [9] |
| Maleic Anhydride & Ethanol | Aluminum Chloride (isomerization), Sodium Bisulfate (esterification) | Conventional Heating | 4 hours | 90.1% | [9] |
| Maleic Anhydride & Ethanol | Aluminum Chloride (isomerization), Sodium Bisulfate (esterification) | Microwave Irradiation | Shorter time (not specified) | High (not specified) | [9] |
| Fumaric Acid & Ethanol | Sulfuric Acid | Conventional Heating (Reflux) | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: "One-Pot" Microwave-Assisted Synthesis from Maleic Anhydride
This protocol is based on a high-yield, efficient method utilizing a composite catalyst system.[9]
Materials:
-
Maleic anhydride
-
Ethanol (absolute)
-
Aluminum chloride (anhydrous)
-
Sodium bisulfate
-
10% Sodium carbonate solution
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (for extraction)
Procedure:
-
In a microwave-safe reaction vessel equipped with a reflux condenser, add maleic anhydride, ethanol (in a 1:3 molar ratio of maleic anhydride to ethanol), 3.5% (by weight of maleic anhydride) of aluminum chloride, and 4.5% (by weight of maleic anhydride) of sodium bisulfate.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and time to drive the reaction to completion. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid catalysts.
-
Transfer the filtrate to a separatory funnel and neutralize it by washing with a 10% sodium carbonate solution until the pH of the aqueous layer is approximately 7.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (and any excess ethanol) under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Conventional Synthesis from Fumaric Acid
This protocol describes a standard Fischer esterification method.[4][10]
Materials:
-
Fumaric acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane or Diethyl ether (for extraction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add fumaric acid and an excess of absolute ethanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the fumaric acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane or diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
Caption: Reaction pathways for this compound synthesis from different starting materials.
References
- 1. This compound | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. US10626076B2 - Process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Purification [chem.rochester.edu]
- 6. usalab.com [usalab.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Technical Support Center: Diethyl Fumarate Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Diethyl Fumarate (DEF) in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of DEF concentration in solution | Hydrolysis due to inappropriate pH. | Adjust the pH of the solution to a range of 5-7. Use a suitable buffer system (e.g., phosphate or citrate buffer) to maintain the pH. |
| Elevated temperature. | Prepare and store the DEF solution at refrigerated temperatures (2-8°C). Avoid autoclaving or exposing the solution to high temperatures. | |
| Exposure to light. | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. | |
| Precipitation in the aqueous solution | Low solubility of DEF in water. | DEF has limited water solubility. Consider using a co-solvent system (e.g., with DMSO or ethanol) before final dilution in an aqueous buffer. Ensure the final concentration does not exceed the solubility limit. |
| Degradation products (Fumaric Acid or Monoethyl Fumarate) precipitating. | This indicates significant degradation has occurred. Prepare a fresh solution following the stability guidelines (pH control, temperature, light protection). | |
| Inconsistent experimental results | Degradation of DEF stock or working solutions over time. | Prepare fresh working solutions daily. For stock solutions in organic solvents, store at -20°C or -80°C and use within the recommended timeframe. Avoid repeated freeze-thaw cycles. |
| Interaction with other components in the formulation. | Evaluate the compatibility of DEF with all excipients in the formulation. Conduct stability studies with the complete formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound (DEF) in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bonds, leading to the formation of Monoethyl Fumarate (MEF) and subsequently Fumaric Acid. This process is significantly influenced by the pH of the solution.
Q2: What is the optimal pH for maintaining the stability of a this compound aqueous solution?
A2: Based on data for similar fumarate esters, a pH range of 5 to 7 is recommended to minimize hydrolysis. Both acidic and alkaline conditions can accelerate the degradation of DEF.
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures increase the rate of hydrolysis. Therefore, it is recommended to prepare and store DEF solutions at refrigerated temperatures (2-8°C) to enhance stability.
Q4: Should I protect my this compound solution from light?
A4: Yes, it is advisable to protect DEF solutions from light, as photolytic degradation can occur. Use of amber vials or light-blocking coverings is recommended as a precautionary measure.
Q5: What is the expected shelf-life of a this compound aqueous solution?
A5: The shelf-life is highly dependent on the pH, temperature, and storage conditions. At pH 7, the hydrolysis half-life of DEF is approximately 100 days, while at pH 8, it decreases to about 10 days[1]. For experimental purposes, it is best practice to prepare fresh aqueous solutions daily.
Q6: Can I use buffers to stabilize my this compound solution?
A6: Yes, using a buffer system is highly recommended to maintain the pH within the optimal range of 5-7. Common buffers such as phosphate or citrate buffers can be used. Ensure the chosen buffer is compatible with your experimental system.
Q7: What are the signs of this compound degradation?
A7: Degradation can be monitored by a decrease in the concentration of DEF over time, which can be measured using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). The appearance of degradation products, Monoethyl Fumarate and Fumaric Acid, is also a key indicator.
Quantitative Data Summary
Table 1: pH-Dependent Stability of Fumarate Esters in Aqueous Solution
| pH | Stability Ranking for Dimethyl Fumarate (proxy for DEF) |
| 1 | Low |
| 3 | Moderate |
| 5 | High |
| 7 | Highest |
| 9 | Very Low |
| Data adapted from studies on Dimethyl Fumarate, which is expected to have a similar stability profile to this compound[2][3]. |
Table 2: Hydrolysis Half-life of this compound
| pH | Half-life |
| 7 | ~100 days |
| 8 | ~10 days |
| [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
-
Materials:
-
This compound (DEF)
-
Dimethyl Sulfoxide (DMSO) or Ethanol (as co-solvent)
-
Phosphate buffer (e.g., 0.1 M, pH 6.0)
-
Sterile, amber vials or clear vials with aluminum foil
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Prepare a concentrated stock solution of DEF in DMSO or ethanol (e.g., 100 mM).
-
Prepare the desired aqueous phosphate buffer (pH 6.0). Verify the pH using a calibrated meter.
-
On the day of the experiment, dilute the DEF stock solution to the final desired concentration in the phosphate buffer. Ensure the final concentration of the organic co-solvent is minimal and does not affect the experiment.
-
If required for the application, sterile-filter the final aqueous solution using a 0.22 µm filter.
-
Store the prepared aqueous solution at 2-8°C and protected from light.
-
For optimal results, use the freshly prepared aqueous solution within 24 hours.
-
Protocol 2: Stability Testing of this compound Solution by RP-HPLC
-
Objective: To determine the concentration of DEF and its degradation products over time.
-
Instrumentation and Conditions (Example):
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v) with pH adjusted to ~3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare the DEF aqueous solution according to Protocol 1.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and determine the peak areas for DEF and its degradation products (Monoethyl Fumarate and Fumaric Acid).
-
Calculate the concentration of DEF at each time point by comparing the peak area to a standard curve of known DEF concentrations.
-
Plot the concentration of DEF versus time to determine the degradation rate.
-
Visualizations
References
Troubleshooting Diethyl fumarate insolubility in cell culture media
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Diethyl Fumarate (DEF) insolubility in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound (DEF) not dissolving in my cell culture medium?
A1: this compound has very low solubility in aqueous solutions like cell culture media. Direct addition of DEF powder to your media will likely result in insolubility or precipitation. The recommended approach is to first dissolve DEF in an appropriate organic solvent to create a concentrated stock solution before diluting it into your culture medium.
Q2: What is the recommended solvent and concentration for a DEF stock solution?
A2: The most common and recommended solvent for preparing a DEF stock solution is Dimethyl Sulfoxide (DMSO).[1] DEF is highly soluble in DMSO. It is crucial to prepare a high-concentration stock solution to ensure that the final concentration of DMSO in the cell culture medium remains non-toxic to the cells, typically below 0.5%.[2] For detailed instructions, refer to the Experimental Protocols section below.
Q3: My DEF precipitated after I added the stock solution to my cell culture medium. What went wrong?
A3: Precipitation upon addition to the aqueous cell culture medium is a common issue and can occur for several reasons:
-
Final Concentration is Too High: The final working concentration of DEF may exceed its solubility limit in the medium.
-
Insufficient Mixing: The DMSO stock solution was not mixed thoroughly and quickly into the medium, leading to localized high concentrations of DEF that precipitate out.
-
Media Composition: Components in the media, such as certain salts and proteins, can sometimes contribute to the precipitation of less soluble compounds.[3][4]
-
Temperature: Adding a cold stock solution to a warmer medium can sometimes cause precipitation.
Troubleshooting Steps:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the DEF stock.
-
Vortex during addition: Add the DEF stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Lower the final concentration: If precipitation persists, try lowering the final working concentration of DEF.
-
Check your DMSO quality: Use anhydrous, cell culture-grade DMSO to prepare your stock solution.
dot graph TD subgraph Troubleshooting_Workflow direction LR A[Start: DEF Precipitation Observed] --> B{Is a concentrated DMSO stock solution being used?}; B -- No --> C[Prepare a fresh, high-concentration stock in anhydrous DMSO.]; B -- Yes --> D{Is the final DMSO concentration in media < 0.5%?}; D -- No --> E[Adjust stock concentration to lower final DMSO volume.]; D -- Yes --> F{Was the medium pre-warmed to 37°C?}; F -- No --> G[Pre-warm medium before adding DEF stock.]; F -- Yes --> H{Was stock added dropwise with vigorous mixing?}; H -- No --> I[Add stock slowly while vortexing/swirling the medium.]; H -- Yes --> J[Consider lowering the final working concentration of DEF.]; C --> K[Re-attempt experiment]; E --> K; G --> K; I --> K; J --> K; end
end A troubleshooting workflow for addressing DEF precipitation in cell culture.
Q4: How can I confirm that the dissolved DEF is active in my cell culture experiment?
A4: this compound and its active metabolite, monomethyl fumarate, are known activators of the Nrf2 signaling pathway.[5][6][7] To confirm the biological activity of your dissolved DEF, you can perform a downstream analysis of this pathway. A common method is to measure the protein expression of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) or NAD(P)H Quinone Dehydrogenase 1 (NQO1), via Western Blot.[8][9] An upregulation of these proteins upon DEF treatment would indicate that the compound is biologically active.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and provides recommended starting concentrations for cell culture experiments.
| Compound | Solvent | Solubility | Recommended Stock Concentration | Recommended Final Working Concentration |
| This compound | DMSO | 140 mg/mL (813.10 mM)[10] | 100 mM | 10-100 µM |
| This compound | Water | 3 mg/mL (17.42 mM)[10] | Not Recommended | N/A |
| This compound | Ethanol | Soluble | 50-100 mM | 10-100 µM |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 100 mM stock solution (MW: 172.18 g/mol ), you will need 17.22 mg.
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution at room temperature until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
Protocol 2: Western Blot for HO-1 Expression
Materials:
-
Cells cultured with and without DEF treatment
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-HO-1)
-
Secondary antibody (HRP-conjugated)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with DEF, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HO-1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading across all lanes.
References
- 1. ijrr.com [ijrr.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 Pathway by Dimethyl Fumarate Attenuates Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
Technical Support Center: Managing Off-target Effects of Fumaric Acid Esters in Cellular Studies
A Note on Diethyl Fumarate (DEF) vs. Dimethyl Fumarate (DMF): This guide focuses on Dimethyl Fumarate (DMF), as it is the most extensively studied fumaric acid ester in the context of Nrf2 activation and cellular antioxidant responses. The principles and mechanisms described for DMF are largely applicable to other fumaric acid esters like this compound (DEF) due to their shared electrophilic nature.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Dimethyl Fumarate (DMF) in cellular studies?
A1: DMF has a well-documented dual mechanism of action. Its intended "on-target" effect is the activation of the Nrf2 antioxidant response pathway. However, as a reactive electrophile, it also exhibits significant "off-target" effects.
-
On-Target: Nrf2 Pathway Activation: DMF reacts with specific cysteine residues on KEAP1, a protein that sequesters Nrf2 in the cytoplasm for degradation.[1][2][3] This modification leads to the stabilization and nuclear translocation of Nrf2.[1][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), upregulating their expression.[1][5][6]
-
Off-Target: Glutathione (GSH) Depletion: Due to its electrophilic nature, DMF can react with and deplete the intracellular pool of glutathione (GSH), a major cellular antioxidant.[4][7][8] This can lead to a state of oxidative stress, which can confound experimental results or lead to cytotoxicity.[8]
-
Other Off-Target Effects: DMF can modify cysteine residues on a wide range of other proteins, potentially altering their function.[9] This can lead to effects independent of both Nrf2 and GSH, such as alterations in cellular metabolism, including the promotion of glycolysis and a decrease in cell respiration.[10][11]
Q2: How does DMF-induced glutathione (GSH) depletion impact my cellular experiments?
A2: Glutathione is a critical molecule for maintaining cellular redox balance and detoxifying reactive oxygen species (ROS). Acute, concentration-dependent depletion of GSH by DMF can have several consequences for your experiments[4][7]:
-
Increased Oxidative Stress: Lower GSH levels can lead to an accumulation of ROS, potentially causing cellular damage and activating stress-response pathways that are not the focus of your study.
-
Confounding Variables: If you are studying oxidative stress, the GSH-depleting effect of DMF can act as a significant confounding variable, making it difficult to attribute observed effects solely to Nrf2 activation.
-
Cytotoxicity: Severe GSH depletion can overwhelm the cell's antioxidant capacity, leading to apoptosis or necrosis. This is often observed at higher concentrations of DMF.
Interestingly, while DMF causes an initial drop in GSH, this can be followed by a compensatory increase, with GSH levels rising above baseline by 24 hours, likely as part of the Nrf2-mediated antioxidant response.[4][7][12]
Q3: I'm observing significant cell death at DMF concentrations that are supposed to activate Nrf2. What is happening?
A3: This is a common issue and can be attributed to several factors:
-
Excessive Oxidative Stress: The concentration of DMF might be causing GSH depletion to a degree that is toxic to your specific cell type, leading to overwhelming oxidative stress and cell death.[8]
-
Nrf2-Independent Cytotoxicity: At higher concentrations (>25 µmol/L in some cancer cell lines), DMF can induce oxidative stress and cytotoxicity that is dependent on Nrf2 depletion.[13]
-
Apoptosis Induction: DMF can induce apoptosis, which may be mediated by caspases.[14] This can occur in parallel with Nrf2 activation.
-
Cell-Type Specific Sensitivity: Different cell lines have varying sensitivities to DMF. A concentration that is cytoprotective in one cell line may be cytotoxic in another.
Q4: How can I distinguish between Nrf2-dependent and Nrf2-independent effects of DMF?
A4: To dissect the specific effects of Nrf2 activation from other off-target effects, you can use the following controls:
-
Nrf2 Knockdown/Knockout Cells: The most direct method is to use siRNA to knock down Nrf2 expression or use cells from an Nrf2 knockout animal. If the effect of DMF persists in the absence of Nrf2, it is likely an off-target effect.
-
Use of Other Nrf2 Activators: Compare the effects of DMF to other Nrf2 activators that have different chemical structures and mechanisms of action (e.g., sulforaphane). If different activators produce the same phenotype, it is more likely to be an Nrf2-dependent effect.
-
GSH Supplementation: To determine if an observed effect is due to GSH depletion, you can co-treat cells with a GSH precursor like N-acetylcysteine (NAC) or a cell-permeable form of GSH, such as GSH monoethyl ester (GSH-MEE).[11] If this rescues the phenotype, the effect is likely linked to GSH depletion.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of unexpected cell death | 1. Excessive GSH Depletion: DMF is reacting with and depleting cellular glutathione, leading to toxic levels of oxidative stress. | 1a. Optimize DMF Concentration: Perform a dose-response curve to find the lowest effective concentration for Nrf2 activation in your cell type. 1b. Supplement with GSH Precursors: Co-treat with N-acetylcysteine (NAC) or GSH monoethyl ester (GSH-MEE) to replenish intracellular GSH pools.[11] |
| 2. Caspase-Mediated Apoptosis: DMF is inducing programmed cell death through the activation of caspases.[14] | 2. Inhibit Caspases: Co-treat with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) to block the apoptotic pathway.[15][16] This can help determine if the observed cell death is caspase-dependent. | |
| Inconsistent or no Nrf2 Activation | 1. Suboptimal DMF Concentration/Time: The concentration or treatment duration is insufficient to induce a robust Nrf2 response. | 1. Perform Dose-Response and Time-Course: Treat cells with a range of DMF concentrations (e.g., 1-100 µM) and harvest at different time points (e.g., 2, 4, 6, 12, 24 hours) to determine the optimal conditions for Nrf2 nuclear translocation and target gene expression (e.g., HO-1).[5] |
| 2. Cell-Type Specific Differences: Different cell types exhibit varying sensitivities and response kinetics to DMF. | 2. Consult Literature and Titrate: Research typical concentrations used for your specific cell line. If data is unavailable, start with a low concentration (e.g., 10 µM) and titrate upwards.[5] | |
| Unexpected Changes in Cellular Metabolism | 1. Nrf2-Independent Metabolic Reprogramming: DMF has been shown to alter cellular metabolism, including promoting glycolysis and inhibiting mitochondrial respiration.[10] | 1. Acknowledge and Control: Be aware that DMF can directly impact cellular bioenergetics. When studying metabolic pathways, consider these effects in your data interpretation. Use appropriate controls, such as other Nrf2 activators, to isolate Nrf2-specific metabolic changes. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of DMF on Nrf2 Pathway Activation
| Cell Type | DMF Concentration | Treatment Time | Observed Effect | Reference |
| Human Retinal Endothelial Cells (HREC) | 10 µM | 6 hours | Increase in Nrf2 total protein levels and nuclear translocation; upregulation of HO-1 mRNA and protein. | [5] |
| Human Retinal Endothelial Cells (HREC) | 50 µM | 6 hours | Statistically significant increase of both Nrf2 and HO-1 protein levels. | [5] |
| N27 Dopaminergic Cells | 20 µM | 4 hours | Upregulation of Hmox1 and Nqo1 mRNA. | [17] |
| Human Astrocytes | 1-3 µg/mL | 6 hours | Concentration-dependent nuclear and cytoplasmic accumulation of Nrf2 protein. | [1][7] |
| Ovarian Cancer Cells (OVCAR3) | <25 µmol/L | Not specified | Cytoprotective role through Nrf2 activation. | [13] |
| Ovarian Cancer Cells (OVCAR3) | >25 µmol/L | Not specified | Cytotoxicity via oxidative stress and decreased nuclear Nrf2. | [13] |
Table 2: Effects of DMF on Cellular Glutathione (GSH) Levels
| Cell Type | DMF Concentration | Time Point | Effect on Total GSH Levels | Reference |
| Human Astrocytes | 1 µg/mL | 1-6 hours | Acute, significant depletion of intracellular GSH. | [7] |
| Human Astrocytes | 1 µg/mL | 24 hours | GSH levels recover and rise above baseline. | [4][7] |
| Human Astrocytes | 3 µg/mL | 1-6 hours | More pronounced acute depletion of intracellular GSH. | [7] |
| Human Astrocytes | 3 µg/mL | 24 hours | GSH levels recover and significantly increase above baseline. | [4][7] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Nrf2 Activation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of DMF (e.g., 10, 25, 50 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).
-
Protein Extraction: Wash cells with ice-cold PBS. For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear/cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions to isolate nuclear and cytoplasmic extracts.
-
Protein Quantification: Determine protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Nrf2 and HO-1 overnight at 4°C. Use an antibody for a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear, GAPDH for cytoplasmic).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 2: Mitigation of GSH Depletion with GSH Monoethyl Ester (GSH-MEE)
GSH-MEE is a cell-permeable form of glutathione that can replenish intracellular GSH levels.[18][19]
-
Preparation of GSH-MEE Stock: Prepare a stock solution of GSH-MEE in an appropriate solvent (e.g., water or PBS). The final pH should be adjusted to ~7.2-7.4.[20]
-
Cell Treatment: In your experiment, create parallel treatment groups:
-
Vehicle Control
-
DMF alone
-
GSH-MEE alone (as a control for its own effects)
-
DMF + GSH-MEE (co-treatment or pre-treatment)
-
-
Determining Concentration: The optimal concentration of GSH-MEE may need to be determined empirically, but concentrations in the range of 1-5 mM are often used in cellular studies.[21]
-
Application: GSH-MEE can be added to the cell culture medium simultaneously with DMF or as a pre-treatment (e.g., 1-2 hours before adding DMF).
-
Analysis: Perform your downstream assays (e.g., cell viability, measurement of your endpoint of interest). Compare the results from the "DMF alone" group to the "DMF + GSH-MEE" group. A reversal of the DMF-induced effect suggests it was mediated by GSH depletion.
Protocol 3: Inhibition of Apoptosis with a Pan-Caspase Inhibitor
Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that can be used to determine if cell death is occurring through apoptosis.[16][22]
-
Preparation of Inhibitor Stock: Dissolve Z-VAD-FMK in DMSO to create a concentrated stock solution (e.g., 20-50 mM). Store at -20°C.
-
Cell Treatment: Set up the following experimental groups:
-
Vehicle Control (DMSO)
-
DMF alone
-
Z-VAD-FMK alone
-
DMF + Z-VAD-FMK
-
-
Application: Pre-treat cells with Z-VAD-FMK (a typical working concentration is 20-50 µM) for 1-2 hours before adding DMF.
-
Analysis: Assess cell viability using methods such as MTT assay, trypan blue exclusion, or flow cytometry with apoptosis markers (e.g., Annexin V/PI staining). A significant increase in viability in the "DMF + Z-VAD-FMK" group compared to the "DMF alone" group indicates that DMF-induced cell death is, at least in part, caspase-dependent.
Visualizations
Caption: Dual mechanisms of Dimethyl Fumarate (DMF) action in cells.
References
- 1. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis [ouci.dntb.gov.ua]
- 4. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transcriptional regulation of the antioxidant response element. Activation by Nrf2 and repression by MafK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 8. Dimethyl Fumarate Induces Glutathione Recycling by Upregulation of Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Protein Targets of Dimethyl Fumarate Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights in the targets of action of dimethyl fumarate in endothelial cells: effects on energetic metabolism and serine synthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl Fumarate Controls the NRF2/DJ-1 Axis in Cancer Cells: Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dimethyl Fumarate Selectively Reduces Memory T Cells and Shifts the Balance between Th1/Th17 and Th2 in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase inhibition decreases cell death in regions of adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease | Journal of Neuroscience [jneurosci.org]
- 18. scbt.com [scbt.com]
- 19. Modulation of endothelial GSH concentrations: effect of exogenous GSH and GSH monoethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glutathione ethyl ester supplementation prevents airway hyper-responsiveness in mice - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 21. The Effects of Glutathione Monoethyl Ester on Different Biochemical, Oxidant, and Antioxidant Levels During Storage in Leukoreduced Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diethyl Fumarate Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information on the stability testing and proper storage of diethyl fumarate. It includes frequently asked questions and troubleshooting advice to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to protect it from direct sunlight, heat, and sources of ignition.[1][3][5][6] For long-term stability, specific temperatures are recommended depending on the physical form of the compound.
Q2: How stable is this compound under standard laboratory conditions?
A2: this compound is chemically stable under recommended storage conditions.[1][4][5][7] However, it is incompatible with strong acids, bases, and strong oxidizing or reducing agents, which can cause it to degrade.[1][3][6][8]
Q3: What is the expected shelf life of this compound?
A3: The shelf life can vary by supplier and storage conditions. For solutions in solvents, the stability is often shorter. Stock solutions stored at -20°C should be used within one month, while solutions stored at -80°C can be kept for up to six months.[9] Always refer to the manufacturer's expiration date on the label for neat or powdered forms.
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light can potentially degrade this compound.[10] The molecule contains chromophores that may absorb UV light, making it susceptible to photodegradation.[2] Therefore, it should be stored in light-protecting containers.
Q5: What are the primary degradation pathways for this compound?
A5: As an ester, the primary degradation pathway for this compound is hydrolysis. This reaction can be catalyzed by acidic or alkaline conditions, breaking down the ester bonds to form monoethyl fumarate and subsequently fumaric acid. While specific studies on this compound are limited, extensive research on the closely related compound dimethyl fumarate (DMF) shows it is highly susceptible to hydrolysis under both acidic and alkaline conditions.[11][12][13]
Troubleshooting Guide
Problem 1: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Possible Cause 2: Hydrolysis in solution.
-
Solution: If your sample is in a solution, the pH of the solvent can significantly impact stability. This compound, like other fumarate esters, is prone to hydrolysis, especially in acidic or basic aqueous solutions.[11][12][13] Prepare fresh solutions for analysis and consider using a buffered mobile phase at a slightly acidic to neutral pH for better stability during the run.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure all glassware, solvents, and equipment are clean. Run a blank to check for contaminants in the solvent or HPLC system.
-
Problem 2: The potency or concentration of my this compound standard seems to be decreasing over time.
-
Possible Cause 1: Inappropriate solvent for stock solution.
-
Solution: The choice of solvent can affect stability. If using aqueous-based solvents, hydrolysis is a risk. For long-term storage, consider dissolving in a non-aqueous solvent like DMSO and storing at -80°C.[1] Use stock solutions within their recommended time frame (e.g., 1 month at -20°C, 6 months at -80°C).[9]
-
-
Possible Cause 2: Frequent freeze-thaw cycles.
-
Solution: Repeatedly freezing and thawing a stock solution can accelerate degradation. Aliquot your stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.
-
Problem 3: My experimental results are inconsistent across different batches of this compound.
-
Possible Cause 1: Variability in material purity.
-
Solution: Always use a well-characterized, high-purity standard for quantitative experiments. Check the certificate of analysis (CoA) for each batch to confirm its purity and identity.
-
-
Possible Cause 2: Gradual degradation of older batches.
-
Solution: If using multiple batches, ensure they have been stored under identical, optimal conditions. An older batch may have undergone slow degradation, even if stored correctly, leading to lower effective concentrations. Perform a quick purity check via HPLC if you suspect degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Source(s) |
| General Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [1][2][3][4] |
| Temperature (Powder) | Store at -20°C for long-term stability. | [1] |
| Temperature (in Solvent) | Store at -20°C (use within 1 month) or -80°C (use within 6 months). | [1][9] |
| Light Exposure | Keep away from direct sunlight; use opaque or amber containers. | [1][10] |
| Incompatible Materials | Avoid strong acids/alkalis and strong oxidizing/reducing agents. | [1][3][8] |
| Atmosphere | Store under a dry, inert atmosphere if possible to minimize moisture and oxidation. |
Table 2: Summary of Factors Affecting Chemical Stability
| Factor | Effect on this compound | Mitigation Strategy | Source(s) |
| Temperature | Higher temperatures accelerate the rate of chemical degradation. | Store at recommended cool or sub-zero temperatures. Avoid heat sources. | [10][14] |
| Humidity/Moisture | Promotes hydrolysis of the ester functional groups. | Store in a tightly sealed container in a dry environment or with a desiccant. | [10][15] |
| Light (UV/Visible) | Can cause photodegradation by breaking chemical bonds. | Use amber or opaque containers and store in a dark place. | [2][10] |
| pH (in solution) | Highly susceptible to hydrolysis in acidic and especially alkaline conditions. | Use freshly prepared solutions. If an aqueous solution is needed, buffer it to a neutral or slightly acidic pH. | [10][11][12][13] |
| Oxygen/Oxidation | Can promote oxidative degradation, though hydrolysis is the primary concern. | Store in a well-sealed container. For maximum protection, store under an inert gas like nitrogen or argon. | [10][16] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[17][18] This protocol is based on ICH Q1A(R2) guidelines.[19]
-
Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile:water 50:50). Prepare a separate sample for each stress condition.
-
Acidic Hydrolysis: Add 1N HCl to the sample solution. Incubate at 60°C for 2-8 hours. At specified time points, withdraw an aliquot, neutralize it with 1N NaOH, and dilute for analysis.
-
Alkaline Hydrolysis: Add 0.1N NaOH to the sample solution. Incubate at room temperature (25°C) for 1-4 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1N HCl, and dilute for analysis.
-
Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) to the sample solution. Incubate at room temperature for 24 hours, protected from light. Withdraw aliquots at time points for analysis.
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Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 24-48 hours. Also, reflux a solution of the sample at 70°C for 12 hours. Analyze the resulting material.
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Photolytic Degradation: Expose the solid powder and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as the RP-HPLC method described below. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without being further degraded.[18]
Protocol 2: Stability-Indicating RP-HPLC Method
This method is adapted from validated procedures for the related compound, dimethyl fumarate, and is suitable for separating this compound from its potential degradation products.[11][12][20]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS, 250 x 4.6 mm, 5 µm particle size).[11][12]
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v). The aqueous phase should be acidified to a pH of ~2.6 with phosphoric acid to improve peak shape and resolution.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm, where fumarate esters show strong absorbance.[11][12][21]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare the mobile phase, filter it through a 0.45 µm filter, and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standards and samples in a suitable diluent (e.g., the mobile phase).
-
Inject the samples and record the chromatograms.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent this compound peak and from each other. Peak purity analysis using a diode array detector can be used to confirm specificity.
-
Visualizations
Caption: Key environmental factors influencing this compound stability.
Caption: Workflow for a forced degradation study of this compound.
Caption: Predicted hydrolysis pathway of this compound.
References
- 1. This compound|623-91-6|MSDS [dcchemicals.com]
- 2. This compound | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Dimethyl Fumarate | C6H8O4 | CID 637568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 623-91-6 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. scilit.com [scilit.com]
- 12. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.ekb.eg [journals.ekb.eg]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. database.ich.org [database.ich.org]
- 20. ijcrt.org [ijcrt.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Diethyl Fumarate Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the oral bioavailability of Diethyl Fumarate (DEF). The content is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: this compound (DEF) is a less-studied analogue of Dimethyl Fumarate (DMF), a well-researched prodrug for the treatment of multiple sclerosis and psoriasis. Consequently, a significant portion of the following strategies and protocols are extrapolated from research on DMF and its active metabolite, Monomethyl Fumarate (MMF). The active metabolite of DEF is presumed to be Monoethyl Fumarate (MEF). Researchers should adapt these methodologies for DEF with appropriate validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of this compound (DEF)?
A1: The primary challenge is its poor solubility in aqueous media and its susceptibility to presystemic hydrolysis by esterases in the gastrointestinal tract and blood.[1][2] Like other fumaric acid esters, DEF is a prodrug that is rapidly metabolized to its active form, Monoethyl Fumarate (MEF).[3][4] The inherent low solubility of fumaric acid and its esters limits their dissolution and subsequent absorption.[2]
Q2: What are the main strategies to enhance the bioavailability of DEF?
A2: Based on extensive research on the analogous compound, Dimethyl Fumarate (DMF), the primary strategies for enhancing DEF bioavailability fall into three main categories:
-
Nanoformulations: Encapsulating DEF in nanocarriers like Solid Lipid Nanoparticles (SLNs) can protect it from premature degradation, improve its solubility, and provide controlled release.[5][6]
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Prodrug Approach: While DEF itself is a prodrug, further chemical modifications to create novel prodrugs of Monoethyl Fumarate (MEF) could potentially improve its pharmacokinetic profile.[3]
-
Solubility Enhancement Techniques: Various pharmaceutical formulation techniques can be employed to improve the dissolution of DEF, such as solid dispersions and micronization.
Q3: How does nanoencapsulation, specifically with Solid Lipid Nanoparticles (SLNs), improve DEF bioavailability?
A3: Encapsulating DEF in SLNs offers several advantages that can collectively enhance its bioavailability:
-
Protection from Degradation: The solid lipid matrix protects DEF from enzymatic and pH-dependent hydrolysis in the gastrointestinal tract.
-
Increased Surface Area: The small particle size of SLNs provides a larger surface area for dissolution.
-
Improved Permeability: The lipidic nature of SLNs can facilitate transport across the intestinal epithelium.
-
Controlled Release: The formulation can be designed for sustained release, which may help in maintaining therapeutic concentrations for a longer duration.[5][6]
Q4: What is the proposed mechanism of action for this compound?
A4: this compound, like Dimethyl Fumarate, is believed to exert its therapeutic effects through its active metabolite, Monoethyl Fumarate (MEF). The proposed primary mechanism is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[7][8][9] Nrf2 activation leads to the transcription of a wide range of cytoprotective genes.[10][11] Additionally, fumarates have been shown to have anti-inflammatory effects independent of Nrf2, potentially through the inhibition of NF-κB and STAT3 signaling pathways.[10]
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency of DEF in Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step |
| Poor solubility of DEF in the lipid matrix. | Screen different solid lipids to find one with higher DEF solubility. Slightly increasing the temperature of the lipid melt during formulation might also help. |
| Drug partitioning into the aqueous phase during emulsification. | Optimize the surfactant concentration. A higher concentration can lead to smaller micelles, potentially trapping more drug in the external phase. Conversely, too little surfactant can lead to instability. |
| Rapid drug leakage during nanoparticle solidification. | Employ the cold homogenization technique to rapidly solidify the lipid, trapping the drug before it can partition out. |
Issue 2: Particle Aggregation in DEF-Loaded SLN Suspension
| Potential Cause | Troubleshooting Step |
| Insufficient surfactant concentration. | Increase the concentration of the surfactant to provide adequate steric or electrostatic stabilization. |
| High lipid concentration. | Decrease the lipid concentration in the formulation. |
| Inadequate homogenization. | Increase the homogenization pressure or duration to ensure uniform particle size and dispersion. |
Issue 3: Inconsistent in vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Food effect leading to variable absorption. | Standardize the feeding state of the animal models (e.g., fasted or fed) across all experimental groups. Fumarate absorption can be highly variable with food intake.[1] |
| Rapid metabolism of DEF to MEF. | Ensure that the analytical method is validated to quantify both DEF and MEF to get a complete pharmacokinetic profile. |
| Formulation instability. | Characterize the formulation for particle size, zeta potential, and entrapment efficiency immediately before in vivo administration to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from methodologies used for Dimethyl Fumarate.[5][6]
-
Lipid Phase Preparation:
-
Melt a selected solid lipid (e.g., glyceryl monostearate, stearic acid) at 5-10°C above its melting point.
-
Dissolve this compound (DEF) in the molten lipid with continuous stirring.
-
-
Aqueous Phase Preparation:
-
Heat an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a short period to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Protocol 2: Characterization of DEF-Loaded SLNs
| Parameter | Methodology | Typical Expected Outcome (based on DMF-SLNs) |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Particle size: 100-400 nm; PDI < 0.3[5][6] |
| Zeta Potential | Laser Doppler Velocimetry | > ±20 mV for good electrostatic stability[5] |
| Entrapment Efficiency (%EE) | 1. Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase. 2. Quantify the amount of free DEF in the supernatant using a validated HPLC method. 3. Calculate %EE using the formula: %EE = [(Total DEF - Free DEF) / Total DEF] x 100 | 50-80%[5][6] |
| Drug Loading (%DL) | 1. Lyophilize a known amount of the SLN dispersion. 2. Dissolve the lyophilized powder in a suitable organic solvent to break the nanoparticles and release the drug. 3. Quantify the amount of DEF using a validated HPLC method. 4. Calculate %DL using the formula: %DL = (Weight of entrapped DEF / Total weight of nanoparticles) x 100 | 5-20%[5][6] |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for Monomethyl Fumarate (MMF) following oral administration of its prodrug, Dimethyl Fumarate (DMF), in healthy subjects under fasting and fed conditions. This data highlights the variability that can be expected with oral fumarate administration and underscores the need for bioavailability enhancement strategies.[1]
| Pharmacokinetic Parameter | Fasting State | Fed State |
| Tlag (min) | 90 (60-120) | 300 (180-723) |
| Tmax (min) | 182 (120-240) | 361 (240-1429) |
| Cmax (mg/L) | 0.84 (0.37-1.29) | 0.48 (0-1.22) |
| Data is presented as mean (range). Tlag: lag time before absorption; Tmax: time to maximum concentration; Cmax: maximum concentration. |
Visualizations
Signaling Pathway: Nrf2 Activation by Fumarates
Experimental Workflow: Preparation of DEF-Loaded Solid Lipid Nanoparticles
Logical Relationship: Troubleshooting Low Entrapment Efficiency
References
- 1. Pharmacokinetics of oral fumarates in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Statistical Modeling of Solid Lipid Nanoparticles of Dimethyl Fumarate for Better Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Statistical Modeling of Solid Lipid Nanoparticles of Dimethyl Fumarate for Better Management of Multiple Sclerosis [apb.tbzmed.ac.ir]
- 7. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation [mdpi.com]
- 9. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
Validation & Comparative
Diethyl Fumarate vs. Dimethyl Fumarate: A Comparative Efficacy Guide
In the landscape of immunomodulatory and anti-inflammatory therapeutics, particularly for conditions like multiple sclerosis (MS) and psoriasis, fumaric acid esters have carved out a significant niche. Among these, Dimethyl fumarate (DMF) is a well-established and extensively studied oral medication. This guide provides a detailed comparison of the efficacy of Diethyl fumarate (DEF) versus the well-characterized Dimethyl fumarate, with a focus on experimental data and mechanisms of action to inform researchers, scientists, and drug development professionals.
Executive Summary
Extensive research and clinical trials have solidified the therapeutic efficacy of Dimethyl fumarate (DMF) in treating relapsing forms of multiple sclerosis and psoriasis. Its mechanism of action, centered around the activation of the Nrf2 antioxidant response pathway and inhibition of the pro-inflammatory NF-κB pathway, is well-documented. DMF is a prodrug, rapidly and extensively converted in the body to its active metabolite, monomethyl fumarate (MMF), which is responsible for its therapeutic effects.
In stark contrast, there is a significant lack of published scientific literature and clinical data on the efficacy of this compound (DEF) as a standalone therapeutic agent. While some older combination therapies for psoriasis included ethyl hydrogen fumarate salts (monoethyl fumarate or MEF), studies have indicated that these components alone lack significant clinical efficacy. Consequently, a direct, data-driven comparison of the efficacy of DEF and DMF is not feasible based on the current body of scientific evidence.
This guide will therefore provide a comprehensive overview of the established efficacy and mechanism of action of Dimethyl fumarate, supported by data from pivotal clinical studies. It will also briefly touch upon the available information regarding other fumaric acid esters to provide a complete picture for the research and development community.
Dimethyl Fumarate (DMF): A Profile of Efficacy
Dimethyl fumarate is an oral medication approved for the treatment of relapsing forms of multiple sclerosis, including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease.[1][2] It is also used to treat moderate to severe plaque psoriasis.[3][4]
Mechanism of Action
The therapeutic effects of DMF are primarily attributed to its active metabolite, monomethyl fumarate (MMF).[1][4][5][6][7] The precise mechanism of action is not fully elucidated but is known to involve two key pathways:
-
Activation of the Nrf2 Pathway: MMF activates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway.[1][2][5][8][9][10] This pathway is a critical cellular defense mechanism against oxidative stress. By activating Nrf2, MMF upregulates the expression of antioxidant genes, which is thought to contribute to its neuroprotective and anti-inflammatory effects.[9][10]
-
Inhibition of the NF-κB Pathway: MMF has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][5][9] NF-κB is a key regulator of pro-inflammatory cytokine production. Its inhibition by MMF leads to a reduction in inflammation.[9]
The immunomodulatory effects of DMF also involve a shift in T-helper (Th) cell profiles from a pro-inflammatory Th1 and Th17 phenotype to a more anti-inflammatory Th2 phenotype.[5][8][10]
Pharmacokinetics
Following oral administration, DMF is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues to MMF.[1][6] Therefore, unchanged DMF is not quantifiable in plasma.[11] MMF reaches maximum plasma concentrations in 2 to 2.5 hours.[1] It is primarily eliminated through exhalation of carbon dioxide, with minimal excretion in urine and feces.[5][12]
| Parameter | Value |
| Active Metabolite | Monomethyl Fumarate (MMF)[1][6][7] |
| Time to Peak Plasma Concentration (Tmax) of MMF | 2 - 2.5 hours[1] |
| Plasma Protein Binding of MMF | 27% - 45%[1] |
| Metabolism | Via the tricarboxylic acid (TCA) cycle[1] |
| Primary Route of Elimination | Exhalation as CO2 (~60%)[5][7] |
Clinical Efficacy in Multiple Sclerosis
Two pivotal Phase 3 clinical trials, DEFINE and CONFIRM, established the efficacy of DMF in patients with relapsing-remitting multiple sclerosis (RRMS).
| Efficacy Endpoint | DEFINE Study (DMF 240 mg BID vs. Placebo) | CONFIRM Study (DMF 240 mg BID vs. Placebo) |
| Annualized Relapse Rate (ARR) | 53% reduction[13] | 44% reduction |
| Disability Progression (confirmed at 12 weeks) | 38% risk reduction[13] | 21% risk reduction (not statistically significant) |
| New or Newly Enlarging T2 Lesions | Significant reduction | Significant reduction |
| Gadolinium-enhancing (Gd+) Lesions | Significant reduction | Significant reduction |
Data from the DEFINE and CONFIRM clinical trials.
Further real-world evidence has supported the effectiveness of DMF in reducing relapse rates compared to other disease-modifying therapies like injectable immunomodulators and teriflunomide.[14][15]
Adverse Effects
The most common side effects associated with DMF are flushing and gastrointestinal events (nausea, diarrhea, abdominal pain).[4][16][17][18] These events are typically mild to moderate in severity and tend to decrease over time.[16] More serious but less common side effects include lymphopenia (a decrease in white blood cell count) and, in rare cases, progressive multifocal leukoencephalopathy (PML), a serious brain infection.[16] Regular blood monitoring is recommended for patients on DMF therapy.[16]
This compound (DEF) and Other Fumaric Acid Esters
There is a notable absence of clinical trial data and in-depth research on the efficacy of this compound as a monotherapy. A combination therapy for psoriasis, known as Fumaderm®, contains DMF and three salts of monoethyl fumarate (MEF).[6] However, studies have indicated that MEF salts alone do not demonstrate significant clinical efficacy, and DMF is considered the main active component of this formulation.[4][6] This has led to the development of DMF-only formulations for the treatment of psoriasis.[4]
The lack of research into DEF as a standalone agent suggests that its pharmacokinetic and pharmacodynamic properties may be less favorable than those of DMF, or that early preclinical assessments did not warrant further development. For researchers and drug development professionals, this highlights the critical role of the methyl ester in the efficacy of this class of compounds, likely due to its specific conversion kinetics to the active MMF.
Experimental Protocols
While specific experimental protocols for a direct comparison of DEF and DMF are not available due to the lack of data on DEF, a general workflow for assessing the efficacy of a fumarate-based compound in a preclinical setting for multiple sclerosis can be outlined.
Conclusion
Based on the currently available scientific and clinical evidence, Dimethyl fumarate is a well-established therapeutic agent with proven efficacy in multiple sclerosis and psoriasis. Its mechanism of action, driven by its active metabolite monomethyl fumarate, is centered on the modulation of the Nrf2 and NF-κB pathways. In contrast, this compound is not a well-characterized compound in the scientific literature, and there is no significant data to support its clinical efficacy as a standalone treatment. Therefore, a direct comparison of the efficacy of this compound and Dimethyl fumarate is not possible. For researchers and professionals in drug development, the focus remains on Dimethyl fumarate and the development of new formulations or derivatives that may offer improved tolerability or efficacy, such as diroximel fumarate, which also metabolizes to MMF.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dimethyl Fumarate: MedlinePlus Drug Information [medlineplus.gov]
- 3. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 4. Dimethyl fumarate (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]
- 10. Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Comparative effectiveness of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What are the side effects of Dimethyl fumarate? [synapse.patsnap.com]
- 17. Discontinuation and comparative effectiveness of dimethyl fumarate and fingolimod in 2 centers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effectiveness and side effects of dimethyl fumarate in multiple sclerosis after 12 months of follow up: An Iranian clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of Diethyl fumarate in models of neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
The growing interest in the therapeutic potential of fumaric acid esters (FAEs) for neurodegenerative diseases has largely focused on Dimethyl Fumarate (DMF), an approved treatment for multiple sclerosis. This guide provides a comparative analysis of the potential neuroprotective effects of Diethyl Fumarate (DEF), contextualized with the extensive experimental data available for its close analog, DMF. While direct experimental validation of DEF in neurodegeneration models is limited in publicly available literature, this document extrapolates its potential efficacy and mechanisms based on the well-established actions of related FAEs.
Comparative Efficacy of Fumaric Acid Esters
The neuroprotective effects of FAEs are primarily attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. The following tables summarize quantitative data from studies on DMF, which serves as a benchmark for anticipating the potential effects of DEF.
| In Vitro Model: Oxidative Stress-Induced Neuronal Cell Death | |||
| Compound | Concentration | Neuroprotective Effect | Key Finding |
| Dimethyl Fumarate (DMF) | 5-50 µM | Dose-dependent increase in neuronal survival | Protected cultured neurons and astrocytes from oxidative stress.[1] |
| Monomethyl Fumarate (MMF) | 5-50 µM | Dose-dependent increase in neuronal survival | The primary active metabolite of DMF, also demonstrated direct neuroprotective effects.[1] |
| This compound (DEF) | Not available | Data not available | Expected to be metabolized to Monoethyl Fumarate (MEF). |
| Monoethyl Fumarate (MEF) | Not available in neuroprotection studies | Showed lower magnitude of Nrf2 activation compared to DMF in non-neuronal cells. | May have distinct biological activities compared to MMF. |
| In Vivo Model: Parkinson's Disease (MPTP-induced) | |||
| Compound | Dosage | Neuroprotective Outcome | Mechanism |
| Dimethyl Fumarate (DMF) | 10, 30, 100 mg/kg | Significantly reduced degeneration of the dopaminergic tract and behavioral impairments.[2] Prevented dopamine depletion and reduced α-synuclein-positive neurons.[2] | Upregulated the Nrf2 pathway, increased antioxidant enzymes, and reduced neuroinflammation.[2] |
| This compound (DEF) | Not available | Data not available | Hypothesized to act via Nrf2 activation, but potential efficacy is unknown. |
| In Vivo Model: Frontotemporal Dementia (TDP-43 model) | |||
| Compound | Treatment Regimen | Cognitive and Neuropathological Outcome | Mechanism |
| Dimethyl Fumarate (DMF) | Oral gavage every other day | Improved cognitive function, neuroprotection in the dentate gyrus, and reduced astrogliosis.[3][4] | Mediated by a combination of antioxidant and anti-inflammatory effects through Nrf2 activation.[3] |
| This compound (DEF) | Not available | Data not available | Potential effects are yet to be determined. |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for the neuroprotective effects of DMF, and presumably other FAEs like DEF, is the activation of the Nrf2 antioxidant response pathway.
Figure 1: Proposed Nrf2-mediated neuroprotective pathway of fumaric acid esters.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Electrophilic compounds like the active metabolites of DMF (MMF) and potentially DEF (MEF) can modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes. This cellular defense mechanism helps to mitigate oxidative stress, a common pathological hallmark of many neurodegenerative diseases.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of compounds like DMF, which would be directly applicable to the investigation of DEF.
1. In Vitro Neuroprotection Assay against Oxidative Stress
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., DEF, DMF) for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture media for a defined duration.
-
Assessment of Cell Viability: Cell viability is quantified using methods such as the MTT assay, LDH release assay, or by counting viable cells using microscopy with vital dyes (e.g., trypan blue).
-
Data Analysis: The percentage of viable cells in treated groups is compared to the vehicle-treated control group subjected to the same oxidative insult.
Figure 2: Experimental workflow for in vitro neuroprotection assay.
2. In Vivo MPTP Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice are typically used.
-
Induction of Parkinsonism: Mice receive intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.[2]
-
Treatment: The test compound (e.g., DEF, DMF) is administered orally (gavage) or via other appropriate routes at various doses, either before, during, or after MPTP administration.[2]
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, pole test, and open-field test to measure coordination, bradykinesia, and locomotor activity.
-
Neurochemical Analysis: Post-mortem analysis of the striatum is performed to quantify dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess neuronal loss in the substantia nigra and striatum. Immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and oxidative stress can also be performed.
-
Data Analysis: Behavioral scores, neurochemical levels, and neuronal counts in the treated groups are compared to the MPTP-only and vehicle control groups.
Figure 3: Workflow for in vivo assessment in an MPTP mouse model.
Conclusion and Future Directions
While this compound remains a largely unexplored compound in the context of neuroprotection, the extensive research on Dimethyl Fumarate provides a strong rationale for its investigation. The primary mechanism is likely to involve the activation of the Nrf2 pathway via its metabolite, Monoethyl Fumarate. However, comparative studies of different fumaric acid esters suggest that subtle structural variations can lead to distinct biological activities. Therefore, direct experimental validation is crucial to determine the neuroprotective efficacy and safety profile of this compound. Future studies should focus on head-to-head comparisons of DEF with DMF in established in vitro and in vivo models of neurodegeneration to ascertain its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism, pharmacokinetics and excretion of [14C]dimethyl fumarate in healthy volunteers: an example of xenobiotic biotransformation following endogenous metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Diethyl Fumarate and Other Electrophilic Compounds in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic compounds are a class of molecules that have gained significant attention in drug discovery due to their ability to form covalent bonds with nucleophilic residues on proteins, thereby modulating their function. This guide provides a head-to-head comparison of Diethyl Fumarate (DEF) and other notable electrophilic compounds, including the clinically successful Dimethyl Fumarate (DMF) and the natural isothiocyanate, Sulforaphane. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to support further research.
While Dimethyl Fumarate is a well-characterized Nrf2 activator approved for the treatment of multiple sclerosis and psoriasis, data on this compound is sparse. This comparison will leverage available data on related fumaric acid esters to draw informed inferences about DEF's potential activity.
Mechanism of Action: The Nrf2 Pathway and Beyond
A primary mechanism of action for many electrophilic compounds, including fumarate esters and sulforaphane, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.
Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.
Other electrophilic compounds, such as targeted covalent inhibitors, have a more specific mechanism of action. For instance, Ibrutinib, a drug used to treat B-cell cancers, forms a covalent bond with a cysteine residue in the active site of Bruton's tyrosine kinase (BTK), leading to its irreversible inhibition.
Head-to-Head Comparison of Electrophilic Compounds
Physicochemical Properties
The physicochemical properties of electrophilic compounds, such as molecular weight and solubility, can influence their pharmacokinetic profiles and bioavailability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Solubility |
| This compound (DEF) | C₈H₁₂O₄ | 172.18 | Colorless liquid | Insoluble in water; soluble in acetone and chloroform.[1] |
| Dimethyl Fumarate (DMF) | C₆H₈O₄ | 144.13 | White crystalline solid | Sparingly soluble in water |
| Monomethyl Fumarate (MMF) | C₅H₆O₄ | 130.10 | White solid | Soluble in water |
| Monoethyl Fumarate (MEF) | C₆H₈O₄ | 144.12 | Solid | Soluble in water |
| Sulforaphane | C₆H₁₁NOS₂ | 177.29 | Yellowish solid | Soluble in water |
| Ibrutinib | C₂₅H₂₄N₆O₂ | 440.50 | White to off-white solid | Practically insoluble in water |
Biological Activity and Performance
The primary measure of performance for the fumarates and sulforaphane is their ability to activate the Nrf2 pathway. For targeted covalent inhibitors like Ibrutinib, the key metric is the specific and potent inhibition of their target protein.
| Compound | Primary Target(s) | Potency of Nrf2 Activation | Key Experimental Findings | Clinical Application |
| This compound (DEF) | Likely Keap1 | Data not available, but expected to be an Nrf2 activator. | Known skin irritant and can cause non-immunologic contact urticaria.[2][3] A hybrid with curcumin has shown neuroprotective effects.[2] | Not clinically approved. |
| Dimethyl Fumarate (DMF) | Keap1, HCAR2 | Potent | Robustly modifies cysteine residues on Keap1, leading to significant Nrf2 nuclear translocation and target gene expression.[4][5][6] | Approved for relapsing multiple sclerosis and psoriasis.[7] |
| Monomethyl Fumarate (MMF) | Keap1, HCAR2 | Moderate | As the active metabolite of DMF, it activates Nrf2, though to a lesser extent than DMF in some in vitro assays.[4][5][6] | Approved for relapsing forms of multiple sclerosis.[8][9] |
| Monoethyl Fumarate (MEF) | Keap1 | Less potent than DMF | Induces Nrf2 nuclear translocation and transcriptional response, but to a lower magnitude than DMF.[4][5][6][10] Does not cause acute reductions in glutathione (GSH) levels, unlike DMF.[5] | Used in combination with DMF for psoriasis in some formulations.[7] |
| Sulforaphane | Keap1 | Very Potent | A potent natural inducer of Nrf2, it modifies Keap1 cysteine residues, leading to the upregulation of cytoprotective genes.[11][12][13] | Investigated in clinical trials for cancer prevention and other conditions. |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Not an Nrf2 activator | Forms a specific and irreversible covalent bond with Cys481 in the active site of BTK, leading to potent inhibition of its kinase activity.[14][15][16][17][18] | Approved for the treatment of certain B-cell cancers.[14] |
Experimental Protocols
In Vitro Nrf2 Activation Assay in Human Astrocytes
This protocol is based on methodologies used to compare the Nrf2-activating potential of Dimethyl Fumarate and Monoethyl Fumarate.[4][5][6]
Objective: To quantify the activation of the Nrf2 pathway by an electrophilic compound by measuring the transcriptional upregulation of Nrf2 target genes.
Materials:
-
Human astrocyte cell line
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound, Dimethyl fumarate) dissolved in a suitable solvent (e.g., DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green)
-
Primers for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH)
Workflow:
Procedure:
-
Cell Seeding: Plate human astrocytes in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation and Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions in cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
RNA Isolation: After incubation, wash the cells with PBS and lyse them directly in the wells. Proceed with total RNA extraction according to the manufacturer's protocol of the chosen kit.
-
Reverse Transcription: Synthesize cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
Quantitative PCR: Set up qPCR reactions using the synthesized cDNA, SYBR Green master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.
Expected Outcome: A potent Nrf2 activator like Dimethyl Fumarate is expected to show a dose-dependent increase in the mRNA levels of NQO1 and HMOX1. By comparing the fold-change induction at various concentrations, the relative potency of different electrophilic compounds can be determined.
Conclusion
The family of fumaric acid esters, particularly Dimethyl Fumarate and its active metabolite Monomethyl Fumarate, represent a successful clinical application of electrophilic compounds for immunomodulation through the activation of the Nrf2 pathway. While this compound shares structural similarities and is presumed to have a similar mechanism of action, a significant lack of published biological and pharmacokinetic data prevents a direct and comprehensive comparison. The available in vitro data on Monoethyl Fumarate suggests that ethyl esters of fumaric acid may be less potent Nrf2 activators than their methyl counterparts.
In contrast to the broad cellular effects of Nrf2 activators like fumarates and sulforaphane, targeted covalent inhibitors such as Ibrutinib exemplify a more recent and highly specific approach in drug design. These compounds achieve high potency and prolonged duration of action by irreversibly binding to a specific target protein.
Further research into the biological activities and safety profile of this compound is warranted to determine its potential as a therapeutic agent. The established protocols for evaluating Nrf2 activation can serve as a valuable starting point for such investigations. The continued exploration of diverse electrophilic scaffolds holds promise for the development of novel therapeutics for a wide range of diseases.
References
- 1. This compound | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 5. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]
Independent Validation of Fumaric Acid Esters on the Nrf2 Pathway: A Comparative Guide
A notable scarcity of independent research exists regarding the specific effects of Diethyl fumarate (DEF) on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Extensive literature searches did not yield dedicated studies validating its mechanism or efficacy in this context. However, substantial data is available for structurally related compounds, namely Dimethyl fumarate (DMF) and its primary metabolite, Monoethyl fumarate (MEF). This guide provides a comprehensive comparison of these two compounds, offering insights into their differential effects on Nrf2 activation. This information can serve as a valuable resource for researchers investigating the therapeutic potential of fumaric acid esters.
Comparative Analysis of Dimethyl Fumarate and Monoethyl Fumarate
Dimethyl fumarate is a well-established activator of the Nrf2 pathway, a key regulator of cellular antioxidant responses. Its therapeutic effects, particularly in multiple sclerosis, are partly attributed to this mechanism. Upon administration, DMF is rapidly metabolized to Monoethyl fumarate, which is also pharmacologically active. While both compounds influence the Nrf2 pathway, they exhibit distinct profiles in terms of potency and downstream effects.
Quantitative Data Summary
The following tables summarize the comparative effects of DMF and MEF on key markers of Nrf2 pathway activation, based on available in vitro studies.
Table 1: Comparative Efficacy of DMF and MEF on Nrf2 Target Gene Expression
| Target Gene | Compound | Cell Type | Concentration | Fold Change vs. Control | Citation |
| NQO1 | DMF | Human Astrocytes | 6 µg/mL | ~12-fold | [1] |
| MEF | Human Astrocytes | 6 µg/mL | ~6-fold | [1] | |
| HMOX1 | DMF | Human Astrocytes | 6 µg/mL | ~15-fold | [1] |
| MEF | Human Astrocytes | 6 µg/mL | ~5-fold | [1] | |
| GCLC | DMF | Human Astrocytes | 6 µg/mL | ~8-fold | [1] |
| MEF | Human Astrocytes | 6 µg/mL | ~4-fold | [1] | |
| SRXN1 | DMF | Human Astrocytes | 6 µg/mL | ~10-fold | [1] |
| MEF | Human Astrocytes | 6 µg/mL | ~5-fold | [1] |
Table 2: Differential Effects of DMF and MEF on Keap1 Modification and Nrf2 Translocation
| Assay | Compound | Cell System | Observation | Citation |
| Keap1 Cysteine Modification | DMF | HEK293FT cells with transfected Keap1 | Robust modification of multiple cysteine residues | [1][2] |
| MEF | HEK293FT cells with transfected Keap1 | Significantly less or undetectable modification compared to DMF | [1][2] | |
| Nrf2 Nuclear Translocation | DMF | Human Astrocytes | Robust induction | [1][2] |
| MEF | Human Astrocytes | Lower magnitude of induction compared to DMF | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Fumaric Acid Esters: A Focus on Diethyl Fumarate and the Benchmarking Role of Dimethyl Fumarate
A detailed examination of the therapeutic potential of Diethyl Fumarate (DEF) is currently limited by a scarcity of comprehensive preclinical and clinical data. In contrast, its close analogue, Dimethyl Fumarate (DMF), is a well-established therapeutic agent for psoriasis and relapsing-remitting multiple sclerosis, supported by a wealth of in vitro and in vivo efficacy data. This guide provides a comparative overview, leveraging the extensive research on DMF as a benchmark to contextualize the emerging, yet sparse, data on DEF.
In Vitro Efficacy: Cellular Mechanisms of Action
The in vitro effects of Dimethyl Fumarate are characterized by its immunomodulatory and cytoprotective properties, primarily mediated through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. In contrast, in vitro studies on this compound are less extensive but suggest some overlapping and distinct cellular effects.
Comparative In Vitro Efficacy Data
| Parameter | This compound (DEF) | Dimethyl Fumarate (DMF) | References |
| Cell Lines Tested | 786-0 (renal cell carcinoma), HEK293 (human embryonic kidney), Hep3B (hepatocellular carcinoma), Kelly (neuroblastoma), HepG2 (hepatocellular carcinoma) | A wide range of cell types including T-lymphocytes, endothelial cells, microglia, astrocytes, neurons, keratinocytes, and various cancer cell lines. | [1][2][3] |
| Mechanism of Action | - Glutathione (GSH) depletion- Activation of p38 MAPK- Increased production of VEGF and Epo | - Activation of the Nrf2 antioxidant response pathway- Inhibition of the NF-κB pro-inflammatory pathway- Induction of apoptosis in activated T cells- Modulation of cytokine production | [2][3] |
| Key Assays | - Oncolysis assays- Immunoassays for VEGF and Epo production- Glutathione depletion assays- Western blotting for p38 MAPK activation | - Cell viability assays (e.g., MTT)- Apoptosis assays (e.g., Annexin V)- Luciferase reporter assays for Nrf2 and NF-κB activity- Western blotting for pathway-related proteins- Flow cytometry for immune cell phenotyping- Cytokine profiling (e.g., ELISA, Luminex) | [1] |
| Observed Effects | - Enhanced oncolytic virus efficacy in cancer cells- Increased production of angiogenic and erythropoietic factors | - Reduced pro-inflammatory cytokine secretion- Increased expression of antioxidant enzymes- Apoptosis of activated immune cells- Inhibition of immune cell proliferation and activation | [1][3] |
In Vivo Efficacy: Preclinical and Clinical Findings
The in vivo efficacy of Dimethyl Fumarate has been extensively demonstrated in various animal models of autoimmune and neurodegenerative diseases, leading to its successful clinical application. Data on the in vivo therapeutic effects of this compound are sparse, with current information primarily focusing on its toxicological profile as a skin irritant.
Comparative In Vivo Efficacy Data
| Parameter | This compound (DEF) | Dimethyl Fumarate (DMF) | References |
| Animal Models | Guinea pig (skin irritation), Rat (toxicology), C. elegans (neuroprotection of a hybrid compound) | Mouse and rat models of: Multiple Sclerosis (EAE), Parkinson's Disease, Alzheimer's Disease, Huntington's Disease, Psoriasis, and various cancers. | [4][5] |
| Disease Contexts | Primarily toxicological studies; neuroprotective effects of a curcumin-DEF hybrid in a Parkinson's model. | Multiple sclerosis, psoriasis, neurodegenerative diseases, inflammatory disorders, and cancer. | [6] |
| Therapeutic Outcomes | No significant therapeutic outcomes reported for DEF alone. | - Amelioration of clinical scores in EAE- Reduction of demyelination and inflammation in the CNS- Neuroprotective effects in models of neurodegeneration- Anti-proliferative and pro-apoptotic effects in cancer models | |
| Reported Toxicities | - Skin irritant, causes non-immunologic contact urticaria.- Oral LD50 in rats: 1500-1780 mg/kg. | - Gastrointestinal side effects (flushing, abdominal pain)- Lymphopenia | [4][5][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of fumaric acid esters.
In Vitro Oncolysis Assay with this compound
-
Cell Culture: 786-0 renal cancer cells are cultured to confluency.
-
Pre-treatment: Cells are pre-treated with this compound (DEF) at various concentrations.
-
Viral Infection: Following pre-treatment, cells are infected with oncolytic Herpes Simplex Virus-1 (HSV-1).
-
Assessment of Oncolysis: Cell viability is measured at different time points post-infection using assays such as the MTT assay to determine the extent of virus-induced cell death.
-
Viral Titer Quantification: Plaque assays on Vero cells are performed to quantify the production of new viral particles.[1]
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model with Dimethyl Fumarate
-
Induction of EAE: EAE is induced in mice, typically C57BL/6, by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Drug Administration: Dimethyl Fumarate (DMF) is administered orally to the treatment group, while the control group receives a vehicle.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, from no symptoms to paralysis).
-
Histopathological Analysis: At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.
-
Immunological Analysis: Splenocytes or lymph node cells can be isolated and re-stimulated with the MOG peptide in vitro to measure cytokine production and T-cell proliferation.
Signaling Pathways and Experimental Workflows
The therapeutic effects of Dimethyl Fumarate are underpinned by its modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Nrf2 Activation Pathway by Dimethyl Fumarate
Caption: Nrf2 activation pathway modulated by Dimethyl Fumarate.
NF-κB Inhibition Pathway by Dimethyl Fumarate
Caption: NF-κB inhibition pathway by Dimethyl Fumarate.
General Experimental Workflow for In Vitro Drug Efficacy Testing
Caption: A generalized workflow for in vitro drug efficacy studies.
References
- 1. Unlocking the potential of dimethyl fumarate: enhancing oncolytic HSV-1 efficacy for wider cancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Novel Curcumin-Diethyl Fumarate Hybrid as a Dualistic GSK-3β Inhibitor/Nrf2 Inducer for the Treatment of Parkinson’s Di… [ouci.dntb.gov.ua]
- 7. This compound | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]
Orthogonal assays to confirm the mechanism of action of Diethyl fumarate
An Objective Guide to Orthogonal Assays for Confirming the Mechanism of Action of Diethyl Fumarate
For researchers and drug development professionals, rigorously confirming a compound's mechanism of action (MoA) is critical for advancing a therapeutic candidate. This compound (DEF), a fumaric acid ester similar to the approved multiple sclerosis drug Dimethyl fumarate (DMF), is understood to exert its effects through multiple pathways. Its electrophilic nature allows it to react with nucleophilic cysteine residues on proteins, leading to a cascade of cellular events.
The primary proposed MoA for fumarates like DEF involves both a well-established antioxidant response pathway and direct effects on cellular metabolism.[1][2][3] Specifically, the mechanism can be divided into:
-
Nrf2-Dependent Antioxidant Response: DEF is believed to covalently modify cysteine residues on Keap1, the primary negative regulator of the transcription factor Nrf2.[4] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HMOX1).[4][5][6]
-
Nrf2-Independent Metabolic Modulation:
-
Glutathione (GSH) Depletion: As a reactive electrophile, DEF can directly conjugate with and deplete the cellular antioxidant glutathione, transiently altering the cell's redox balance.[7][8]
-
GAPDH Inhibition: DEF has been shown to directly target and inhibit the glycolytic enzyme Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) by modifying its catalytic cysteine residue.[3][9][10] This inactivation of GAPDH can suppress aerobic glycolysis, which is particularly important for the function of activated immune cells.[3][10]
-
To robustly validate this multifaceted MoA, an orthogonal assay strategy is essential. This guide compares several key experimental approaches—target engagement, downstream signaling, and metabolic assays—that together provide comprehensive evidence for DEF's molecular interactions and their functional consequences.
Caption: Proposed mechanism of action for this compound (DEF).
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding between a compound and its target protein within a physiological context (i.e., in intact cells or cell lysates).[11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand will be more resistant to heat-induced denaturation and aggregation than its unbound form.[12] This assay can provide direct evidence that DEF engages with proposed targets like Keap1 and GAPDH.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells (e.g., HEK293T, primary astrocytes) to ~80% confluency. Treat with various concentrations of DEF or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein concentration. Denature the samples and run them on an SDS-PAGE gel. Perform a Western blot using primary antibodies specific for the target proteins (Keap1, GAPDH) to detect the amount of protein remaining in the soluble fraction at each temperature.
| Target Protein | Expected Result with DEF | Alternative Readout |
| Keap1 | Increased thermal stability (higher melting temperature) | Mass Spectrometry (MS-CETSA) for proteome-wide analysis |
| GAPDH | Increased thermal stability | High-throughput formats using antibody-based detection[13] |
Downstream Signaling Assay: Nrf2 Activation
Confirming that DEF treatment leads to the activation of the Nrf2 pathway is a critical validation step. This can be assessed by measuring two key downstream events: the translocation of Nrf2 from the cytoplasm to the nucleus and the subsequent upregulation of Nrf2-dependent gene transcription.
Caption: Orthogonal workflow for confirming Nrf2 pathway activation.
Experimental Protocols
A. Nrf2 Nuclear Translocation (Western Blot)
-
Cell Treatment: Treat cells (e.g., human astrocytes) with DEF (e.g., 1-100 µM) for various time points (e.g., 0.5, 1, 6, 12, 24 hours).[7]
-
Subcellular Fractionation: Lyse cells and separate the nuclear and cytoplasmic fractions using a commercial kit.
-
Western Blot: Measure protein concentration in each fraction. Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against Nrf2. Use antibodies against a cytoplasmic marker (e.g., α-tubulin) and a nuclear marker (e.g., Lamin B1) to confirm fraction purity.
-
Analysis: Quantify the band intensity to determine the relative increase of Nrf2 in the nuclear fraction compared to the vehicle control.
B. Nrf2 Target Gene Expression (RT-qPCR)
-
Cell Treatment: Treat cells as described above.
-
RNA Isolation: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for Nrf2 target genes (NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative fold change in gene expression for DEF-treated samples compared to controls using the ΔΔCt method.
| Assay | Parameter Measured | Example Data (from DMF studies) | Reference |
| Western Blot | Nuclear Nrf2 Protein Level | Concentration-dependent increase in nuclear Nrf2 | [4] |
| RT-qPCR | NQO1 mRNA Fold Change | Statistically significant induction relative to placebo | [5] |
| RT-qPCR | HMOX1 mRNA Fold Change | Concentration-dependent increase in human astrocytes | [7] |
Metabolic & Redox Assays: GSH Depletion and GAPDH Activity
To confirm the Nrf2-independent effects of DEF, assays that directly measure its impact on cellular metabolites and enzyme function are required. A glutathione depletion assay confirms the chemical reactivity of DEF, while a GAPDH activity assay validates its inhibitory effect on glycolysis.
Caption: Logic of using orthogonal assays to confirm a mechanism of action.
Experimental Protocol: Glutathione (GSH) Depletion Assay
-
Cell Treatment: Plate cells (e.g., human astrocytes) and treat with DEF or vehicle control for various time points (e.g., 0, 0.5, 1, 6, 12, 24 hours).[7]
-
Lysis: Lyse the cells according to the assay kit manufacturer's instructions.
-
Detection: Measure total cellular GSH levels using a luminescence-based assay (e.g., GSH-Glo™).[14] The assay measures the conversion of a luciferin derivative to luciferin in the presence of GSH, which is then quantified by a luminometer.
-
Analysis: Normalize the luminescence readings to the protein concentration of each sample. Plot the relative GSH levels over time to observe the dynamics of depletion and potential recovery.
Experimental Protocol: GAPDH Enzymatic Activity Assay
-
Cell/Lysate Treatment: Treat either intact cells or cell lysates with DEF or vehicle control.[9]
-
GAPDH Activity Measurement: Use a commercial GAPDH activity assay kit. The principle involves monitoring the reduction of NAD+ to NADH, which can be detected by absorbance at 340 nm or through a coupled reaction that produces a fluorescent product.[15]
-
Analysis: Calculate the rate of the reaction (Vmax) for each condition. Express the GAPDH activity in DEF-treated samples as a percentage of the activity in vehicle-treated controls.
| Assay | Parameter Measured | Example Data (from DMF studies) | Reference |
| GSH Depletion | Total cellular GSH levels | Acute, concentration-dependent depletion of GSH, followed by recovery and overshoot by 24 hours | [7] |
| GAPDH Activity | Enzymatic activity of GAPDH | Dose- and time-dependent irreversible inhibition of GAPDH catalytic activity | [9] |
By employing this suite of orthogonal assays, researchers can build a comprehensive and robust body of evidence to confirm the multi-faceted mechanism of action of this compound. This strategy moves beyond a single line of evidence to demonstrate target engagement, downstream pathway modulation, and the ultimate functional and metabolic consequences within the cell.
References
- 1. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 3. discovery.csiro.au [discovery.csiro.au]
- 4. mdpi.com [mdpi.com]
- 5. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Nrf2 Pathway by Dimethyl Fumarate Attenuates Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl fumarate targets GAPDH and aerobic glycolysis to modulate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]
Benchmarking Diethyl Fumarate Against Known Covalent Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diethyl Fumarate (DEF) with other established covalent drugs, supported by experimental data. The focus is on the mechanism of action, target engagement, and cellular activity, providing a valuable resource for researchers in the field of covalent inhibitor development.
Introduction to this compound and Covalent Inhibition
This compound (DEF) is an α,β-unsaturated carbonyl compound that acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues on proteins, most notably cysteine. This reactivity underlies its mechanism of action as a covalent inhibitor. Its close analog, Dimethyl Fumarate (DMF) , is an FDA-approved drug for the treatment of multiple sclerosis and psoriasis. Both DEF and DMF are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.
Covalent drugs offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the potential to target proteins that are challenging for traditional small molecules.[1][2] The formation of a stable covalent bond can lead to a more durable therapeutic effect.[1] However, this irreversible binding also necessitates careful design to minimize off-target effects and potential toxicity.[1]
Comparative Analysis of Covalent Drugs
This section provides a comparative overview of this compound and other well-characterized covalent drugs. The data presented is compiled from various sources and is intended to provide a relative benchmark for their performance.
Fumarate Esters as Nrf2 Activators
Both this compound and Dimethyl Fumarate are electrophilic compounds that can react with cysteine residues on Keap1, the primary negative regulator of Nrf2. This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of antioxidant response element (ARE)-driven gene expression.
Table 1: Comparison of Fumarate Esters
| Compound | Structure | Mechanism of Action | Key Target | Potency (Relative) |
| This compound (DEF) | O=C(OCC)C=CC(=O)OCC | Michael Acceptor, Covalent Modifier | Keap1 (Nrf2 pathway) | Expected to be comparable to DMF |
| Dimethyl Fumarate (DMF) | O=C(OC)C=CC(=O)OC | Michael Acceptor, Covalent Modifier | Keap1 (Nrf2 pathway) | Potent Nrf2 Activator[3][6] |
| Monoethyl Fumarate (MEF) | O=C(OCC)C=CC(=O)O | Michael Acceptor, Covalent Modifier | Keap1 (Nrf2 pathway) | Less potent than DMF[3][4] |
Benchmarking Against Other Covalent Inhibitors
To provide a broader context for this compound's potential as a covalent drug, the following table compares its target class with other FDA-approved or clinically relevant covalent inhibitors targeting different protein families.
Table 2: Potency of Known Covalent Inhibitors
| Drug | Target | Disease Area | IC50 / Potency |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | B-cell malignancies | ~0.5 nM[7] |
| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | B-cell malignancies | ~3 nM[8] |
| Zanubrutinib | Bruton's Tyrosine Kinase (BTK) | B-cell malignancies | ~1 nM[7] |
| Osimertinib | Epidermal Growth Factor Receptor (EGFR) | Non-small cell lung cancer | ~12 nM (WT), ~1 nM (mutant)[9] |
| Afatinib | Epidermal Growth Factor Receptor (EGFR) | Non-small cell lung cancer | ~0.5 nM[9] |
| Dacomitinib | Epidermal Growth Factor Receptor (EGFR) | Non-small cell lung cancer | ~6 nM[9] |
| Compound 13 (Keap1-Nrf2 PPI Inhibitor) | Keap1 | Inflammatory diseases | 63 nM[10] |
| Compound 33 (Keap1-Nrf2 PPI Inhibitor) | Keap1 | Inflammatory diseases | 15 nM[10] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to benchmark this compound and other covalent drugs.
Nrf2 Pathway Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate the Nrf2 signaling pathway.
Protocol:
-
Cell Culture: Culture human embryonic kidney 293 (HEK293) cells stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of this compound, Dimethyl Fumarate (as a positive control), or other test compounds for 24 hours.
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay) and plot the dose-response curve to determine the EC50 value for Nrf2 activation.
Covalent Target Engagement Assay (Intact Protein Mass Spectrometry)
This assay directly assesses the covalent modification of a target protein by an inhibitor.
Protocol:
-
Incubation: Incubate the purified target protein (e.g., recombinant Keap1) with the covalent inhibitor at various concentrations and time points.
-
Sample Preparation: Stop the reaction and prepare the protein sample for mass spectrometry analysis. This may involve buffer exchange or desalting.
-
Mass Spectrometry: Analyze the intact protein mass using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Determine the mass shift corresponding to the covalent adduction of the inhibitor to the protein. Quantify the percentage of modified protein at each concentration and time point to determine the rate of covalent modification (k_inact) and the dissociation constant (K_i).
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to monitor target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat intact cells with the covalent inhibitor or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a specific antibody.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Visualizing Pathways and Workflows
Nrf2 Signaling Pathway
The following diagram illustrates the activation of the Nrf2 pathway by fumarate esters.
Caption: Nrf2 pathway activation by fumarates.
Experimental Workflow for Covalent Inhibitor Benchmarking
This diagram outlines the key steps in the experimental workflow for comparing covalent inhibitors.
Caption: Workflow for benchmarking covalent inhibitors.
Conclusion
This guide provides a framework for the comparative analysis of this compound against other known covalent drugs. The data presented herein, combined with the detailed experimental protocols, will enable researchers to effectively benchmark new and existing covalent inhibitors. While direct quantitative data for this compound is still emerging, the information available for its close analog, Dimethyl Fumarate, provides a strong basis for its evaluation as a potent Nrf2 activator and covalent modulator of cellular pathways. Further studies directly comparing the reactivity and biological activity of Diethyl and Dimethyl Fumarate will be crucial for a more definitive assessment of their relative therapeutic potential.
References
- 1. Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Diethyl fumarate synthesis across different catalytic systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different catalytic systems for the synthesis of diethyl fumarate, a key chemical intermediate. The performance of various catalysts is evaluated based on experimental data from published literature, focusing on yield, reaction conditions, and catalyst type. Detailed experimental protocols are provided to facilitate the reproducibility of these methods.
Performance Comparison of Catalytic Systems
The synthesis of this compound is primarily achieved through the esterification of fumaric acid with ethanol. The choice of catalyst is a critical factor that influences the reaction's efficiency, yield, and environmental impact. This section compares the performance of homogeneous, heterogeneous, and other catalytic systems.
| Catalyst System | Catalyst | Substrates | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |
| Homogeneous | Sulfuric Acid | Fumaric Acid, Methanol | 60-75 | 1.5 - 48 | 78-79 (for Dimethyl Fumarate) | Equilibrium is reached, and yield is similar across different catalyst concentrations with sufficient reaction time.[1][2] |
| Homogeneous | Thionyl Chloride | Monomethyl Fumarate, Methanol | 60-65 | 10-12 | 80 (for Dimethyl Fumarate) | Two-step process starting from monomethyl fumarate.[3] |
| Heterogeneous | Cation-Exchange Resin (Indion 730) | Maleic Acid, Ethanol | 80 | Not specified | High Conversion (for Diethyl Maleate) | Indion 730 showed the highest conversion among other resins like Amberlite IR120 and Amberlyst 35.[4] |
| Organometallic | Methyltrioxorhenium(VII) | Not specified | 190 | 70 | 41 | High temperature and long reaction time.[5] |
| Lewis Acid | Aluminum Chloride | Maleic Anhydride, Methanol | 70-75 | 4-5 | 80 (for subsequent product) | Primarily used for the isomerization of the maleate intermediate to the fumarate.[3] |
Experimental Protocols
Homogeneous Catalysis: Sulfuric Acid
This protocol is adapted from the synthesis of dimethyl fumarate and can be applied to this compound with minor modifications.
Materials:
-
Fumaric acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
A mixture of fumaric acid and an excess of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture.
-
The reaction mixture is heated to reflux (approximately 60-75°C) and maintained for a period of 1.5 to 48 hours, with reaction progress monitored by a suitable technique (e.g., TLC or GC).[1][2]
-
Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.
-
Purification can be achieved by distillation under reduced pressure.
Heterogeneous Catalysis: Cation-Exchange Resin
This protocol is based on the esterification of maleic acid and can be adapted for fumaric acid.
Materials:
-
Fumaric acid
-
Ethanol
-
Cation-exchange resin (e.g., Indion 730), pre-dried
-
Organic solvent for extraction
Procedure:
-
The cation-exchange resin is dried at 120°C for 5 hours before use.[4]
-
A mixture of fumaric acid, ethanol (in a specified molar ratio, e.g., 1:8), and the dried cation-exchange resin is placed in a reactor.[4]
-
The mixture is heated to the desired reaction temperature (e.g., 80°C) with constant stirring.[4]
-
The reaction is monitored over time by taking aliquots and analyzing the concentration of fumaric acid.
-
After the reaction, the catalyst is separated by filtration.
-
The excess ethanol is removed from the filtrate by distillation.
-
The resulting this compound can be purified by vacuum distillation. The catalyst can be washed, dried, and potentially reused.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comparative synthesis and analysis of this compound using different catalytic systems.
Biological Signaling Pathway of Fumarates
For drug development professionals, understanding the biological activity of fumarates is crucial. This compound is a prodrug of monomethyl fumarate, which is an active metabolite similar to the active metabolite of the approved multiple sclerosis drug dimethyl fumarate. The primary mechanism of action involves the activation of the Nrf2 antioxidant response pathway.
Disclaimer: The provided experimental protocols are generalized and may require optimization based on specific laboratory conditions and available equipment. Safety precautions should always be taken when handling chemicals.
References
- 1. EP2718257B1 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
- 2. US20140200363A1 - Process for Preparing High Purity and Crystalline Dimethyl Fumarate - Google Patents [patents.google.com]
- 3. US10626076B2 - Process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]
- 4. ijcea.org [ijcea.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of Diethyl Fumarate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. Diethyl fumarate, a common reagent in various research applications, requires specific procedures for its proper disposal to mitigate potential hazards to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2] In case of accidental contact, rinse the affected skin or eyes thoroughly with water and seek medical attention if irritation persists.[1][3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must always be in accordance with national, state, and local regulations.[5][6] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[7][8]
-
Waste Identification and Segregation:
-
Pure, unused this compound should be disposed of as a chemical waste.
-
Do not mix this compound waste with other waste streams.[2][5] Keep it in its original or a compatible, properly labeled container.[2][5][9] The container should be tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible substances.[3][4][9]
-
For solutions or mixtures containing this compound, all components must be identified to determine the appropriate waste stream.
-
-
Container Management:
-
Ensure the waste container is clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[10]
-
Empty containers that held this compound should be handled as the product itself and disposed of in the same manner as the chemical waste, unless they have been triple-rinsed with a suitable solvent.[5][10] The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[10]
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[5][6]
-
Collect the absorbed material and place it into a suitable, sealed container for disposal.[2][6][9]
-
Clean the spill area thoroughly.[5]
-
For large spills, contain the spill and prevent it from entering drains or waterways.[5][6][9] Contact your institution's environmental health and safety (EHS) department for assistance.
-
-
Final Disposal:
-
This compound waste is typically disposed of through a licensed hazardous waste disposal company.[2][6] One common method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Never dispose of this compound down the drain, as it is toxic to aquatic life.[1][2][5][6]
-
Quantitative Data Summary
While specific disposal limits can vary by jurisdiction, the following data from safety data sheets provide context for the hazardous nature of this compound.
| Parameter | Value | Reference |
| Toxicity to Fish (Fathead Minnow) | LC50: 4.5 mg/L, 96 hours | [6] |
| Oral Toxicity (Rat) | LD50: 1780 mg/kg | [11] |
LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of the test animals in a given period. LD50 (Lethal Dose, 50%) is the amount of a substance that, when administered orally, is expected to cause the death of 50% of a defined animal population.
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
- 1. This compound|623-91-6|MSDS [dcchemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ehs.uc.edu [ehs.uc.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Fumarate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Diethyl fumarate, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal guidelines to foster a culture of safety and build deep trust in your laboratory practices.
Personal Protective Equipment (PPE) for this compound
The appropriate selection and use of PPE is the first line of defense against potential exposure to this compound. Below is a summary of recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side-shields[1] | Protective gloves[1] | Impervious clothing, such as a lab coat[1] | A suitable respirator should be used if dust or aerosols are generated[1]. |
| Solution Preparation and Handling | Chemical safety goggles or a face shield[2] | Chemical-resistant gloves (e.g., nitrile) | Lab coat or other protective clothing to prevent skin exposure[2] | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if vapors are not adequately controlled[2]. |
| Accidental Spill Cleanup | Chemical safety goggles and a face shield | Chemical-resistant gloves | Impervious clothing and outer chemical-resistant boots[3] | A full-face air-purifying respirator may be required depending on the spill size and ventilation[2]. For large spills, a self-contained breathing apparatus (SCBA) might be necessary[2]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes risks and ensures procedural consistency. Follow these steps for safe handling from receipt to disposal.
Pre-Handling Preparations
-
Information and Training: All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS)[1][2].
-
Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible[1][2]. Have spill cleanup materials available.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood[1].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing[2]. Do not breathe dust, vapor, mist, or gas[4].
-
Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the designated handling area[1].
Storage
-
Container: Keep the container tightly closed in a cool, dry, and well-ventilated place[1][5].
-
Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents[1].
Accidental Release Measures
-
Evacuate: In case of a spill, evacuate personnel from the affected area[1].
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth[2].
-
Cleanup: Place the absorbed material into a suitable container for disposal. Decontaminate the spill area[1].
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[2].
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists[2].
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[2].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid[2].
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways[1].
-
Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with this compound should be collected in a designated, sealed container and disposed of as hazardous waste[6].
-
Empty Containers: Handle uncleaned containers as you would the product itself. They should be disposed of through an approved waste disposal plant.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound|623-91-6|MSDS [dcchemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. epa.gov [epa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
